(S)-Azepan-3-ol hydrochloride
Description
BenchChem offers high-quality (S)-Azepan-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Azepan-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-azepan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCSEKAGGOQECK-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC[C@H](C1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-Azepan-3-ol Hydrochloride: A Chiral Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Azepan-3-ol hydrochloride has emerged as a valuable chiral building block in medicinal chemistry and drug development. Its seven-membered azepane core, a privileged scaffold in numerous bioactive molecules, combined with a stereodefined hydroxyl group, offers a unique three-dimensional architecture for designing novel therapeutics. This guide provides a comprehensive overview of the chemical and physical properties of (S)-Azepan-3-ol hydrochloride, detailed methodologies for its synthesis and purification, robust analytical techniques for its characterization, and insights into its applications in the synthesis of pharmacologically active agents.
Introduction: The Significance of the Azepane Scaffold
The azepane ring system is a recurring motif in a wide array of natural products and synthetic drugs, valued for its conformational flexibility and ability to present substituents in distinct spatial orientations.[1] This structural feature is often crucial for achieving high-affinity and selective interactions with biological targets.[2] The introduction of a chiral center, as in (S)-Azepan-3-ol, further enhances its utility, allowing for the exploration of stereospecific interactions that can significantly impact a drug's efficacy and safety profile. This guide serves as a technical resource for researchers leveraging the unique properties of (S)-Azepan-3-ol hydrochloride in their synthetic and drug discovery endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-Azepan-3-ol hydrochloride is fundamental for its effective use in synthesis and formulation.
Chemical Structure and Identifiers
-
IUPAC Name: (3S)-azepan-3-ol hydrochloride
-
CAS Number: 1923069-56-0
-
Molecular Formula: C₆H₁₄ClNO
-
Molecular Weight: 151.63 g/mol
-
Canonical SMILES: C1CCNCC(C1)O.Cl
Tabulated Physical Properties
| Property | Value | Source |
| Molecular Weight | 151.63 g/mol | [3] |
| Molecular Formula | C₆H₁₄ClNO | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not experimentally determined in available sources. | N/A |
| Boiling Point | Not applicable (decomposes) | N/A |
| Solubility | Soluble in water and methanol. Limited solubility in less polar organic solvents like dichloromethane and ethyl acetate. Insoluble in non-polar solvents such as hexanes. | General knowledge based on structure |
Synthesis of (S)-Azepan-3-ol Hydrochloride
The enantioselective synthesis of (S)-Azepan-3-ol is a critical step in its utilization. A common and effective strategy involves the asymmetric reduction of a prochiral ketone precursor, N-protected azepan-3-one.
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-step process: the preparation of an N-protected azepan-3-one, followed by its asymmetric reduction and subsequent deprotection and salt formation.
Caption: General synthetic workflow for (S)-Azepan-3-ol hydrochloride.
Experimental Protocol: Asymmetric Reduction of N-Boc-azepan-3-one
This protocol describes a representative method for the asymmetric reduction of N-Boc-azepan-3-one, a common intermediate.
Step 1: Asymmetric Reduction
-
To a stirred solution of N-Boc-azepan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a chiral reducing agent such as (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™) (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (S)-N-Boc-azepan-3-ol.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude (S)-N-Boc-azepan-3-ol in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Add a solution of hydrochloric acid in diethyl ether or isopropanol (e.g., 2 M HCl in diethyl ether) dropwise with stirring at 0 °C.
-
Continue stirring at room temperature for 2-4 hours, during which time a precipitate of (S)-Azepan-3-ol hydrochloride should form.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.
Purification and Quality Control
Ensuring the chemical and enantiomeric purity of (S)-Azepan-3-ol hydrochloride is paramount for its application in drug synthesis.
Purification by Recrystallization
Recrystallization is an effective method for purifying the final product.[4]
Protocol: Recrystallization
-
Dissolve the crude (S)-Azepan-3-ol hydrochloride in a minimum amount of a hot solvent system, such as isopropanol/methanol or ethanol/water.[4]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Analytical Methods for Quality Control
A suite of analytical techniques should be employed to confirm the identity, purity, and stereochemical integrity of the synthesized material.
4.2.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. For the free base, (S)-Azepan-3-ol, the proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet in the ¹H NMR spectrum, and the corresponding carbon would show a signal in the range of 60-75 ppm in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (for the hydrochloride salt, broad, ~2700-3000 cm⁻¹), and C-H stretches (~2850-2950 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base [M+H]⁺.
4.2.2. Chromatographic Analysis: Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of (S)-Azepan-3-ol.[5][6]
Illustrative Chiral HPLC Method Development
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is often a good starting point.[7][8]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as isopropanol or ethanol. For basic compounds like azepanes, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.[7]
-
Detection: UV detection is commonly used, typically at a low wavelength (e.g., 210-220 nm) where the molecule absorbs.
-
Method Validation: The developed method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[8]
Caption: Workflow for determining enantiomeric purity by Chiral HPLC.
Applications in Drug Discovery
(S)-Azepan-3-ol hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature (a secondary amine and a chiral secondary alcohol) allows for a variety of chemical transformations.
As a Scaffold for Privileged Structures
The azepane core is present in numerous FDA-approved drugs and clinical candidates.[2] The (S)-3-hydroxy substitution provides a key handle for introducing further diversity and for creating specific hydrogen bonding interactions with target proteins.
Synthetic Utility
-
N-Functionalization: The secondary amine can be readily alkylated, acylated, or used in reductive amination reactions to introduce a wide range of substituents.
-
O-Functionalization: The hydroxyl group can be etherified, esterified, or used as a nucleophile in various coupling reactions.
These transformations allow for the construction of libraries of diverse azepane derivatives for screening against various biological targets. For instance, bicyclic azepanes derived from related precursors have shown potent activity as inhibitors of monoamine transporters, suggesting potential applications in treating neuropsychiatric disorders.[9]
Safety and Handling
As with all laboratory chemicals, (S)-Azepan-3-ol hydrochloride should be handled with appropriate safety precautions.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]
-
Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[3]
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place.
Conclusion
(S)-Azepan-3-ol hydrochloride is a chiral building block of significant value to the medicinal chemistry community. Its well-defined stereochemistry and the versatile reactivity of its functional groups provide a solid foundation for the design and synthesis of novel drug candidates. The methodologies for its synthesis, purification, and analysis outlined in this guide are intended to empower researchers to confidently incorporate this important scaffold into their drug discovery programs, ultimately contributing to the development of new and improved therapeutics.
References
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022-11-03). Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007-07-23). Available at: [Link]
- CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents.
-
How can we separate a pair of enantiomers by using chiral HPLC ? | ResearchGate. (2011-10-06). Available at: [Link]
- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents.
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. Available at: [Link]
-
Azepan-3-ol | C6H13NO | CID 21271140 - PubChem. Available at: [Link]
-
Formulation and evaluation of hydroxyzine hydrochloride sustained release microspheres by ionotropic gelation technique using Carbopol 934P - ResearchGate. (2025-08-08). Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
Formulation and assessment of hydroxyzine HCL solid lipid nanoparticles by dual emulsification technique for transdermal delivery - PubMed. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. (2025-08-29). Available at: [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - NIH. (2025-04-24). Available at: [Link]
-
Azepin-3-ol | C6H7NO | CID 18533355 - PubChem. Available at: [Link]
-
Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed. Available at: [Link]
-
(3R)-azepan-3-ol;hydrochloride (C007B-323206) - Cenmed Enterprises. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 1951441-20-5|Azepan-3-ol hydrochloride|BLD Pharm [bldpharm.com]
- 4. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Azepan-3-ol hydrochloride molecular weight and formula
Advanced Chiral Scaffolds in Medicinal Chemistry
Executive Summary & Chemical Identity
(S)-Azepan-3-ol hydrochloride represents a critical class of chiral, seven-membered nitrogen heterocycles ("azepanes"). Unlike their six-membered piperidine analogs, azepanes introduce unique conformational flexibility—specifically the ability to adopt twist-chair and twist-boat conformations—which allows for the exploration of novel chemical space in drug discovery. This specific enantiomer serves as a high-value intermediate in the synthesis of kinase inhibitors (e.g., Balanol analogs) and GPCR ligands where stereochemical precision dictates binding affinity.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data | Technical Note |
| IUPAC Name | (3S)-Azepan-3-ol hydrochloride | Systematic nomenclature |
| Molecular Formula | C₆H₁₄ClNO | Base: C₆H₁₃NO • HCl |
| Molecular Weight | 151.63 g/mol | Base MW: 115.17 g/mol |
| CAS Number | 1923069-56-0 | Specific to (S)-HCl salt [1] |
| Chiral Center | C3 (S-configuration) | Secondary alcohol moiety |
| Solubility | High: Water, Methanol, DMSO | Hydrophilic salt form |
| pKa (Calc.) | ~10.5 (Amine), ~14 (Alcohol) | Typical for cyclic secondary amines |
Synthetic Architecture & Stereochemical Control
The synthesis of (S)-azepan-3-ol hydrochloride presents a classic challenge in organic chemistry: constructing a medium-sized (7-membered) ring while establishing a specific stereocenter. While ring-closing metathesis (RCM) and chiral pool synthesis (from lysine) are possible, Enzymatic Kinetic Resolution (EKR) remains the most robust, scalable, and self-validating method for generating high-enantiomeric excess (ee) material in a research setting.
Rationale for Enzymatic Resolution
Direct asymmetric synthesis of 7-membered rings is often plagued by slow kinetics and competing polymerization. EKR utilizes the high selectivity of lipases toward secondary alcohols, allowing the separation of the (S)-alcohol from the (R)-ester (or vice versa) under mild conditions.
Protocol: Kinetic Resolution of (rac)-N-Boc-Azepan-3-ol
Note: This protocol assumes starting from racemic N-Boc-azepan-3-ol to prevent amine interference during acylation.
Phase 1: Enzymatic Acylation
-
Substrate Prep: Dissolve 10.0 mmol of (rac)-tert-butyl 3-hydroxyazepane-1-carboxylate in anhydrous MTBE (Methyl tert-butyl ether). MTBE is chosen for its low water solubility, which drives the equilibrium toward esterification.
-
Biocatalyst Addition: Add Candida antarctica Lipase B (immobilized, e.g., Novozym 435) at a loading of 20% w/w relative to the substrate.
-
Acyl Donor: Add vinyl acetate (5.0 eq). The use of vinyl acetate makes the reaction irreversible due to the tautomerization of the vinyl alcohol byproduct into acetaldehyde.
-
Incubation: Shake at 30°C / 200 rpm. Monitor conversion via chiral HPLC.
-
Checkpoint: Stop reaction at exactly 50% conversion. The enzyme typically acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted (Kazlauskas Rule).
-
Phase 2: Separation & Purification
-
Filtration: Remove the immobilized enzyme by filtration (enzyme can be recycled).
-
Chromatography: Concentrate the filtrate. Separate the polar (S)-alcohol from the less polar (R)-acetate using silica gel flash chromatography (Gradient: 10%
40% EtOAc in Hexanes). -
Validation: Verify >98% ee of the (S)-alcohol fraction using a Chiralcel OD-H column.
Phase 3: Deprotection & Salt Formation
-
Deprotection: Dissolve the purified (S)-N-Boc-azepan-3-ol in 1,4-dioxane.
-
Acidification: Add 4M HCl in dioxane (5 eq) dropwise at 0°C. Stir at room temperature for 2 hours.
-
Observation: A white precipitate should form immediately.
-
-
Isolation: Filter the solid under inert atmosphere (Argon). Wash with cold diethyl ether to remove residual Boc-byproducts.
-
Drying: Dry under high vacuum to yield (S)-Azepan-3-ol hydrochloride as a hygroscopic white solid.
Workflow Visualization
The following diagram illustrates the logic flow from racemic starting material to the final salt, emphasizing the critical separation step.
Figure 1: Enzymatic Kinetic Resolution workflow for isolating the (S)-enantiomer.
Medicinal Chemistry Utility
Conformational Analysis & Pharmacophore Mapping
The azepane ring is not merely a "larger piperidine." In solution, azepan-3-ol exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the hydroxyl group (at C3) and the nitrogen (at N1) to adopt spatial vectors that can mimic peptide turns or access deep hydrophobic pockets in enzymes that rigid 6-membered rings cannot.
-
Sigma-1 (
) Receptor Ligands: The azepane core is a privileged scaffold for agonists, utilized in neuroprotective therapies. The (S)-configuration often dictates the orientation of the hydrophobic tail required for receptor activation [2]. -
Kinase Inhibition: In analogs of Balanol (a PKC inhibitor), the azepane ring serves as a linker that orients the benzoyl group to interact with the ATP-binding site. The specific (S)-stereochemistry is often required to prevent steric clash with the hinge region of the kinase.
Structural Logic Diagram
This diagram details why a researcher would choose this scaffold over a standard piperidine.
Figure 2: Pharmacophore advantages of the azepane scaffold in drug design.
Analytical Characterization & Validation
To ensure the integrity of the (S)-Azepan-3-ol HCl salt, the following analytical parameters must be met. This serves as a quality control checklist for the synthesis.
-
Proton NMR (
H-NMR, D O):-
Look for the diagnostic multiplet of the C3-methine proton (
-C-OH) around 4.0–4.2 ppm. -
Verify the integration of the
-protons (adjacent to Nitrogen) around 3.1–3.4 ppm. -
Crucial: Absence of Boc-group singlet at
1.44 ppm.
-
-
Optical Rotation (
):-
The specific rotation is a critical purity indicator. For (S)-Azepan-3-ol (base), literature values typically range between -6.0° to -8.0° (
, MeOH). -
Note: The sign of rotation may invert depending on the solvent and salt form; always compare against a known standard or calculate via polarimetry.
-
-
Enantiomeric Excess (ee):
-
Method: Derivatize a small aliquot with Mosher's Acid Chloride.
-
Analysis:
F-NMR or Chiral HPLC (Chiralpak AD-H or OD-H). -
Target:
ee is required for biological assays to rule out off-target effects from the (R)-isomer.
-
References
-
Wünsch, B., et al. (2017).[1] Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry, 25(17), 4606-4619. Retrieved from [Link]
-
Ruffoni, A., et al. (2024).[2] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[2] Nature Chemistry. Retrieved from [Link]
-
ChemSrc. (2025).[3][4] Azepan-3-one hydrochloride CAS Database. Retrieved from [Link]
Sources
- 1. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZEPAN-3-ONE HYDROCHLORIDE | CAS#:65326-54-7 | Chemsrc [chemsrc.com]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility, Stability, and Handling of (S)-Azepan-3-ol Hydrochloride
Executive Summary & Chemical Identity[1][2]
(S)-Azepan-3-ol hydrochloride is a critical chiral building block (CBB) utilized in the synthesis of macrocyclic kinase inhibitors, GPCR ligands, and complex peptidomimetics. As a 7-membered saturated heterocycle containing both a secondary amine and a chiral hydroxyl group, it presents unique solubility and stability challenges compared to its 5- and 6-membered analogs (pyrrolidines and piperidines).[1]
This guide provides a technical framework for handling this intermediate, focusing on its physicochemical behavior in solution and the solid state.[1]
Chemical Identification
| Property | Detail |
| Chemical Name | (S)-Azepan-3-ol hydrochloride |
| CAS Number | 1923069-56-0 (Specific (S)-isomer HCl)1951441-20-5 (Racemic HCl)7659-65-6 (Free Base) |
| Molecular Formula | C₆H₁₃NO[2][3][4] · HCl |
| Molecular Weight | 151.63 g/mol (Salt); 115.17 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Chirality | (S)-enantiomer; typically >98% ee required for pharma applications |
Physicochemical Profile
The hydrochloride salt form is preferred over the free base due to enhanced crystallinity and resistance to oxidative degradation.[1] However, the presence of the hydroxyl group at the C3 position introduces specific solubility characteristics.[1]
Predicted & Empirical Properties[1]
-
LogP (Free Base): ~0.1 to 0.5 (Low lipophilicity due to polarity).[1]
-
pKa (Conjugate Acid): ~10.5–11.0 (Typical for cyclic secondary amines).[1]
-
H-Bond Donors: 3 (Amine NH, Hydroxyl OH, HCl proton).[1]
-
H-Bond Acceptors: 2.
Solubility Matrix (Estimated)
Data based on structural analogs ((S)-3-hydroxypiperidine HCl) and functional group analysis.
| Solvent System | Solubility Rating | Application Relevance |
| Water (pH < 7) | High (>100 mg/mL) | Ideal for aqueous workups; salt dissociation is complete. |
| Methanol / Ethanol | High (>50 mg/mL) | Preferred solvents for recrystallization or reactions.[1] |
| DMSO / DMF | Moderate-High | Suitable for SNAr or coupling reactions.[1] |
| Dichloromethane (DCM) | Low / Negligible | The HCl salt is poorly soluble; requires free-basing for extraction.[1] |
| Ethyl Acetate / Ether | Insoluble | Used as anti-solvents to precipitate the salt product.[1] |
Stability Assessment & Degradation Pathways
While the HCl salt significantly stabilizes the secondary amine, (S)-Azepan-3-ol is susceptible to specific degradation pathways if mishandled.[1]
Critical Stability Factors
-
Hygroscopicity: The HCl salt is hygroscopic.[1] Moisture uptake can lead to "caking" and hydrolysis of trace impurities, though the azepane ring itself is hydrolytically stable.[1]
-
Stereochemical Integrity: The chiral center at C3 is generally stable.[1] However, harsh acidic conditions at elevated temperatures could theoretically induce elimination (dehydration) to an alkene, destroying chirality.[1]
-
Oxidation: The free base is prone to N-oxidation or alpha-oxidation.[1] The HCl salt protects the nitrogen lone pair, mitigating this risk.[1]
Degradation Pathway Visualization
The following diagram illustrates the potential stress-induced degradation pathways that researchers must monitor during forced degradation studies.
Caption: Logical degradation pathways for (S)-Azepan-3-ol. The HCl salt blocks the N-oxidation pathway, making it the preferred storage form.
Experimental Protocols
Protocol: Solubility Determination (Thermodynamic)
Use this protocol to generate precise solubility data for your specific batch.
-
Preparation: Weigh 50 mg of (S)-Azepan-3-ol HCl into three transparent HPLC vials.
-
Solvent Addition: Add 250 µL of the target solvent (Water, MeOH, DMSO) to each vial.[1]
-
Equilibration: Vortex for 1 minute. If fully dissolved, solubility is >200 mg/mL.[1] If undissolved, add solvent in 100 µL increments until clear.[1]
-
Incubation: For saturation, add excess solid to 1 mL solvent, stir at 25°C for 24 hours.
-
Analysis: Filter supernatant (0.22 µm PTFE) and analyze via HPLC-CAD or qNMR (quantitative NMR) using an internal standard (e.g., Maleic acid). Note: UV detection is difficult due to lack of chromophores; CAD (Charged Aerosol Detection) or ELSD is recommended.[1]
Protocol: Free-Basing for Synthesis
The HCl salt must often be converted to the free base for nucleophilic substitution reactions.
-
Dissolution: Dissolve 1.0 eq of (S)-Azepan-3-ol HCl in minimal water (approx. 5 vol).
-
Basification: Cool to 0°C. Slowly add 2.5 eq of 4M NaOH or saturated K₂CO₃.
-
Extraction: Extract exhaustively with DCM:Isopropanol (9:1 ratio). Pure DCM is often insufficient for polar amino alcohols.[1]
-
Drying: Dry organic layer over Na₂SO₄ (anhydrous) and concentrate immediately to prevent air oxidation.[1] Use the free base in the next step without long-term storage.[1]
Handling & Storage Recommendations
Based on the stability profile, the following storage hierarchy is recommended to maintain enantiomeric excess (>98% ee) and chemical purity.
| Condition | Recommendation | Rationale |
| Long-Term Storage | -20°C, Desiccated, Argon | Prevents moisture absorption and slow oxidation. |
| Short-Term (Weeks) | 2–8°C, Sealed Vial | Acceptable for active use; avoid repeated freeze-thaw.[1] |
| Handling Atmosphere | Inert (N₂/Ar) preferred | While the salt is air-stable, minimizing moisture is key. |
| Container Type | Amber Glass | Protects against potential photodegradation (though low risk).[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132470659, (S)-Azepan-3-ol hydrochloride. Retrieved from [Link]
Sources
- 1. Azepan-3-ol | C6H13NO | CID 21271140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Characterization of (S)-Azepan-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic properties of (S)-Azepan-3-ol hydrochloride, a valuable building block in medicinal chemistry. As a chiral cyclic amine, its structural elucidation is paramount for its application in the synthesis of novel therapeutic agents. Azepane derivatives are recognized as privileged structures in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2][3] This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but a framework for understanding the spectroscopic signature of this compound, enabling researchers to confidently identify and characterize it.
Molecular Structure and Physicochemical Properties
(S)-Azepan-3-ol hydrochloride is the hydrochloride salt of (S)-Azepan-3-ol. The presence of the chiral center at the C3 position and the seven-membered azepane ring are key structural features that dictate its spectroscopic behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | |
| Molecular Weight | 151.64 g/mol | |
| CAS Number | 1951441-20-5 | |
| Appearance | White to off-white solid (Predicted) | - |
| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents (Predicted) | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-Azepan-3-ol hydrochloride, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of (S)-Azepan-3-ol hydrochloride is expected to be complex due to the conformational flexibility of the seven-membered ring and the diastereotopic nature of many of the methylene protons. The spectrum is best acquired in a deuterated solvent that can readily dissolve the salt, such as D₂O or Methanol-d₄. The chemical shifts can be influenced by the solvent, concentration, and temperature.[4]
Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.0 | m | 1H | H3 | The proton attached to the carbon bearing the hydroxyl group is expected to be deshielded and will appear as a multiplet due to coupling with the adjacent methylene protons. |
| ~3.2 - 3.5 | m | 2H | H2, H7 (adjacent to N) | The protons on the carbons adjacent to the protonated nitrogen atom will be significantly deshielded. |
| ~1.6 - 2.1 | m | 6H | H4, H5, H6 | The remaining methylene protons on the azepane ring will appear as a series of overlapping multiplets in the aliphatic region. |
Note: The N-H and O-H protons will likely exchange with the D₂O solvent and therefore will not be observed as distinct signals.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a clear picture of the carbon framework of the molecule. Due to the chirality, all six carbon atoms of the azepane ring are expected to be chemically non-equivalent and should give rise to six distinct signals.
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~68 | C3 | The carbon atom attached to the hydroxyl group will be the most deshielded of the sp³ carbons. |
| ~50 | C2 | The carbon atom adjacent to the nitrogen is expected to be significantly deshielded. |
| ~45 | C7 | The other carbon atom adjacent to the nitrogen will also be deshielded. |
| ~35 | C4 | Aliphatic methylene carbon. |
| ~28 | C6 | Aliphatic methylene carbon. |
| ~25 | C5 | Aliphatic methylene carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (S)-Azepan-3-ol hydrochloride will be characterized by the presence of O-H, N-H, and C-H stretching and bending vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3200 | Broad, Strong | O-H stretch | The broadness is due to hydrogen bonding. This is a characteristic feature of alcohols.[5][6] |
| 3200 - 2700 | Broad, Strong | N-H stretch (as -NH₂⁺-) | The stretching vibration of the protonated amine appears as a very broad and strong absorption in this region. |
| 2950 - 2850 | Medium to Strong | C-H stretch (aliphatic) | These absorptions arise from the stretching vibrations of the C-H bonds in the azepane ring. |
| ~1600 | Medium | N-H bend | The bending vibration of the secondary ammonium ion. |
| ~1100 | Medium to Strong | C-O stretch | The stretching vibration of the C-O bond of the secondary alcohol. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-Azepan-3-ol hydrochloride, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method that can generate the protonated molecular ion of the free base.
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion | Rationale |
| 116.11 | [M+H]⁺ | This corresponds to the protonated molecular ion of the free base, (S)-Azepan-3-ol (C₆H₁₃NO, exact mass: 115.10). The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, and its protonated ion will have an even m/z value.[7][8] |
| 98.10 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols. |
| Key Fragments | Various | Further fragmentation would involve cleavage of the azepane ring, particularly alpha-cleavage adjacent to the nitrogen atom, which is a characteristic fragmentation pattern for cyclic amines.[8][9] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for (S)-Azepan-3-ol hydrochloride. Instrument parameters should be optimized for the specific instrument being used.
NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-Azepan-3-ol hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a 5 mm NMR tube.[10]
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard ¹H spectrum using a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum on the same sample.
-
Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
IR Data Acquisition
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[11]
-
KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or water.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize source parameters such as capillary voltage and cone voltage to maximize the signal of the [M+H]⁺ ion.
-
Visualizations
Molecular Structure of (S)-Azepan-3-ol Hydrochloride
Caption: Key fragmentation pathways for (S)-Azepan-3-ol.
Conclusion
References
-
Bruker Corporation. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy Tutorial: Amines. Retrieved from [Link] [12]9. Waters Corporation. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.washington.edu [chem.washington.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 8. Video: Mass Spectrometry of Amines [jove.com]
- 9. GCMS Section 6.15 [people.whitman.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. mdpi.com [mdpi.com]
- 12. orgchemboulder.com [orgchemboulder.com]
Methodological & Application
Synthesis of (S)-Azepan-3-ol Hydrochloride: A Detailed Guide for Researchers
Introduction: The Significance of Chiral Azepanes in Medicinal Chemistry
The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. Its conformational flexibility allows for optimal binding to a variety of biological targets. Specifically, chiral 3-hydroxyazepanes are key intermediates in the synthesis of numerous pharmacologically active compounds, including agonists and antagonists for various receptors, and enzyme inhibitors. The stereochemistry at the C3 position is often crucial for biological activity, making the enantioselective synthesis of molecules like (S)-Azepan-3-ol hydrochloride a critical endeavor for drug discovery and development professionals.
This application note provides a comprehensive and detailed protocol for the synthesis of (S)-Azepan-3-ol hydrochloride, starting from commercially available materials. The synthetic strategy hinges on a robust and highly selective asymmetric reduction, followed by a straightforward deprotection and salt formation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Synthetic Strategy: A Three-Step Approach to Enantiopure (S)-Azepan-3-ol Hydrochloride
The chosen synthetic route is a reliable three-step sequence commencing with the readily available N-Boc-azepan-3-one. The key to establishing the desired (S)-stereochemistry is a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction. The subsequent steps involve the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt.
Caption: Overall synthetic workflow for (S)-Azepan-3-ol hydrochloride.
Part 1: Asymmetric Synthesis of (S)-N-Boc-azepan-3-ol via Corey-Bakshi-Shibata (CBS) Reduction
The cornerstone of this synthesis is the enantioselective reduction of the prochiral ketone, N-Boc-azepan-3-one. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the asymmetric reduction of ketones to chiral secondary alcohols with high enantioselectivity.[1][2] This reaction employs a chiral oxazaborolidine catalyst, which complexes with a borane source to deliver a hydride to one face of the ketone, thereby establishing the desired stereocenter.
For the synthesis of the (S)-alcohol, the (S)-2-Methyl-CBS-oxazaborolidine catalyst is employed. The mechanism involves the formation of a complex between the CBS catalyst and borane. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, positioning the carbonyl group for a face-selective intramolecular hydride transfer from the coordinated borane.[3]
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: Asymmetric Reduction
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-azepan-3-one | ≥95% | Commercially Available |
| (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) | Reagent Grade | Commercially Available |
| Borane-tetrahydrofuran complex (1 M in THF) | Reagent Grade | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | Anhydrous, ≥99.9% | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Laboratory Grade | In-house preparation |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Brine (saturated aqueous NaCl) | Laboratory Grade | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | Commercially Available |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add N-Boc-azepan-3-one (5.0 g, 23.4 mmol).
-
Dissolve the ketone in anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Slowly add (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene, 2.3 mL, 2.3 mmol, 0.1 eq) via syringe. Stir the mixture for 15 minutes at -40 °C.
-
To this mixture, add borane-tetrahydrofuran complex solution (1 M in THF, 28.1 mL, 28.1 mmol, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -35 °C.
-
Stir the reaction mixture at -40 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (10 mL) at -40 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add saturated aqueous ammonium chloride solution (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-N-Boc-azepan-3-ol.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (S)-N-Boc-azepan-3-ol as a colorless oil or white solid.
Expected Yield: 85-95% Enantiomeric Excess (ee): >95% (determined by chiral HPLC analysis).
Part 2: N-Boc Deprotection and Hydrochloride Salt Formation
The final steps of the synthesis involve the removal of the Boc protecting group and the formation of the desired hydrochloride salt. This is conveniently achieved in a single step by treating the N-Boc protected alcohol with a solution of hydrogen chloride in a suitable organic solvent, such as dioxane or methanol.[4][5] The acidic conditions cleave the acid-labile Boc group, and the resulting free amine is protonated in situ to form the stable hydrochloride salt.
Experimental Protocol: Deprotection and Salt Formation
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (S)-N-Boc-azepan-3-ol | As synthesized in Part 1 | - |
| Hydrogen chloride solution (4 M in 1,4-dioxane) | Reagent Grade | Commercially Available |
| Diethyl ether (anhydrous) | Anhydrous, ≥99.8% | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
Procedure:
-
Dissolve (S)-N-Boc-azepan-3-ol (3.0 g, 13.9 mmol) in anhydrous 1,4-dioxane (30 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (17.4 mL, 69.5 mmol, 5.0 eq) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the resulting residue, add anhydrous diethyl ether (50 mL) and stir vigorously. The hydrochloride salt should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the crude (S)-Azepan-3-ol hydrochloride.
-
For further purification, the crude salt can be recrystallized from a suitable solvent system, such as methanol/ethyl acetate. Dissolve the solid in a minimal amount of hot methanol and add ethyl acetate until turbidity is observed. Cool the solution slowly to room temperature and then to 0 °C to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry under vacuum to afford pure (S)-Azepan-3-ol hydrochloride as a white crystalline solid.
Expected Yield: 90-98%
Characterization
The final product and intermediates should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess of (S)-N-Boc-azepan-3-ol.
-
Melting Point: For the final hydrochloride salt.
Conclusion
This application note provides a robust and highly enantioselective method for the synthesis of (S)-Azepan-3-ol hydrochloride. The key to this efficient synthesis is the use of the Corey-Bakshi-Shibata reduction, which allows for the reliable and predictable formation of the desired stereoisomer. The subsequent deprotection and salt formation are straightforward and high-yielding. By following this detailed protocol, researchers and drug development professionals can confidently produce this valuable chiral building block for their research and development programs.
References
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553. [Link]
-
Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1-phenylethylamine borane complex. J. Chem. Soc., Chem. Commun.1983 , (8), 469–470. [Link]
-
Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angew. Chem. Int. Ed.1998 , 37 (15), 1986-2012. [Link]
-
Azzena, U.; Carta, P.; Mulas, N.; Pittalis, M.; Vlácil, F. A convenient and selective method for the deprotection of N-Boc protected amines. Tetrahedron Lett.2004 , 45 (26), 5055-5057. [Link]
-
Kotsuki, H.; Ohishi, T.; Araki, T. A simple and efficient method for the deprotection of N-Boc amino acids and peptides. Tetrahedron Lett.1997 , 38 (13), 2129-2130. [Link]
Sources
- 1. Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones and 2,3-dihydropyridin-4(1H)-ones from β-substituted β-hydroxyaminoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
Application Note: Divergent Functionalization of (S)-Azepan-3-ol Hydrochloride in Medicinal Chemistry
Executive Summary & Strategic Value
In the landscape of modern drug discovery, the azepane (hexamethyleneimine) ring represents a "privileged scaffold," offering a unique spatial geometry that bridges the gap between the rigid pyrrolidine and the flexible cyclooctane systems. Specifically, (S)-Azepan-3-ol provides a critical chiral handle for fragment-based drug discovery (FBDD). Unlike flat aromatic scaffolds, the 7-membered azepane ring adopts a twisted chair conformation, allowing substituents to explore novel vectors in protein binding pockets, particularly valuable in kinase inhibitors (e.g., TAK1) and GPCR ligands .
This Application Note details a divergent synthetic workflow for this scaffold. By leveraging the orthogonal reactivity of the secondary amine (N1) and the chiral secondary alcohol (C3), researchers can generate three distinct classes of derivatives from a single precursor:
-
N-Functionalized Scaffolds: Via Buchwald-Hartwig or SNAr reactions.
-
Chiral Inverted Ethers/Esters: Via Mitsunobu stereoinversion (S
R). -
C3-Aminated Analogs: Via oxidation and reductive amination.
Strategic Reactivity Analysis
The starting material is supplied as the hydrochloride salt. Successful functionalization requires a mechanistic understanding of the competing nucleophiles.
| Feature | Reactivity Profile | Strategic Implication |
| N1 (Amine) | High nucleophilicity (secondary). | Primary handle for scaffolding. Must be protected (Boc/Cbz) if C3 chemistry is prioritized, or reacted first to establish the core. |
| C3 (Alcohol) | Moderate nucleophilicity; Chiral (S). | Prone to elimination under harsh acidic conditions. Ideal for Mitsunobu (inversion) or oxidation to ketone. |
| HCl Salt | Acidic counterion. | CRITICAL: Must be neutralized (free-based) in situ or prior to metal-catalyzed cross-couplings to prevent catalyst poisoning (e.g., Pd deactivation). |
Master Workflow: Divergent Synthesis
The following diagram illustrates the decision tree for functionalizing (S)-Azepan-3-ol.
Figure 1: Decision matrix for the functionalization of (S)-Azepan-3-ol, highlighting the divergence between retention, inversion, and ablation of stereochemistry.
Detailed Experimental Protocols
Protocol A: N-Arylation via Buchwald-Hartwig Coupling
Objective: Install an aromatic heterocycle on N1 while preserving the C3-(S)-hydroxyl group. Challenge: The free hydroxyl group can poison catalysts or undergo side reactions. We utilize a specific catalyst system (RuPhos Pd G3) that tolerates free alcohols.
Reagents:
-
(S)-Azepan-3-ol HCl (1.0 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst: RuPhos Pd G3 (2-5 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (3.0 equiv) — Note: Excess base is required to neutralize the HCl salt and activate the amine.
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Methodology:
-
Salt Neutralization & Setup: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with (S)-Azepan-3-ol HCl (1 mmol, 151 mg) and NaOtBu (3 mmol, 288 mg). Add anhydrous toluene (5 mL) and stir at RT for 10 min. Mechanism: This generates the free amine in situ and forms NaCl.
-
Catalyst Addition: Add the Aryl Bromide (1 mmol) and RuPhos Pd G3 (0.02 mmol).
-
Reaction: Seal the vial and heat to 85°C for 4–16 hours. Monitor by LC-MS.[1]
-
Work-up: Cool to RT. Dilute with EtOAc and wash with water (to remove salts) and brine.
-
Purification: The product is a secondary alcohol. Purify via flash chromatography (DCM/MeOH gradient).
-
Validation: 1H NMR should show the deshielded azepane protons adjacent to the nitrogen (approx. 3.2–3.8 ppm) and retention of the CH-OH signal (approx. 3.9 ppm).
Protocol B: Stereochemical Inversion via Mitsunobu Reaction
Objective: Convert (S)-Azepan-3-ol into an (R)-ether or (R)-ester. Prerequisite: The Nitrogen MUST be protected (e.g., N-Boc) to prevent N-alkylation or formation of a hydrazine byproduct with the azo-reagent.
Reagents:
-
N-Boc-(S)-Azepan-3-ol (1.0 equiv)
-
Triphenylphosphine (PPh3) (1.5 equiv)[2]
-
Nucleophile: Phenol, Carboxylic Acid, or Phthalimide (pKa < 11) (1.2 equiv)
-
Azo Reagent: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-(S)-Azepan-3-ol (1 mmol), PPh3 (1.5 mmol), and the Nucleophile (1.2 mmol) in anhydrous THF (10 mL). Cool to 0°C.[2]
-
Addition: Add DIAD (1.5 mmol) dropwise over 15 minutes. Control: The solution will turn yellow; rapid addition causes exotherms that degrade selectivity.
-
Incubation: Allow to warm to RT and stir for 12–24 hours.
-
Quench & Work-up: Concentrate the solvent. Triturate the residue with cold Et2O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO).[2] Filter off the white solid.
-
Purification: Flash chromatography. Note: TPPO can be difficult to remove; use a gradient of Hexanes/EtOAc.
-
Stereochemical Outcome: The reaction proceeds via an SN2 mechanism, resulting in complete inversion to the (R)-configuration.
Protocol C: Scaffold Expansion via Oxidative Amination
Objective: Convert the C3-hydroxyl to a C3-amine (reductive amination), accessing the 3-amino-azepane series.
Step 1: Oxidation to Azepan-3-one
-
Reagents: N-Boc-(S)-Azepan-3-ol, DMSO (2.4 eq), Oxalyl Chloride (1.2 eq), TEA (5 eq), DCM. (Swern Conditions).
-
Protocol: Perform standard Swern oxidation at -78°C.
-
Result: N-Boc-Azepan-3-one. Note: This intermediate is achiral.
Step 2: Reductive Amination
-
Reagents: N-Boc-Azepan-3-one (1 equiv), Primary Amine (R-NH2, 1.2 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.).
-
Protocol: Mix ketone and amine in DCE (Dichloroethane) with catalytic AcOH for 1 hour to form the imine. Add STAB and stir overnight at RT.
-
Outcome: This yields the 3-amino-azepane. Crucial Note: This creates a new chiral center, typically yielding a diastereomeric mixture if other chiral centers exist, or a racemate. Chiral HPLC separation is usually required if a single enantiomer is needed.
Quality Control & Analytical Data
| Parameter | Specification / Method |
| Enantiomeric Purity | Chiral HPLC: Chiralpak AD-H or OD-H columns. Mobile phase: Hexane/IPA (isocratic). (S)-enantiomer typically elutes distinct from (R). |
| Salt Stoichiometry | Elemental Analysis (Cl): Confirm removal of HCl after free-basing steps. Residual Cl can poison Pd catalysts. |
| NMR Diagnostic | 1H NMR (CDCl3): The C3-H signal is diagnostic. - Alcohol (CH-OH): Multiplet ~3.8–4.0 ppm. - Ester/Ether (Mitsunobu product): Shift downfield to ~4.5–5.2 ppm. |
References
-
Azepane Scaffolds in Kinase Inhibition: Psarra, A. et al. "Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation." PMC (NIH), 2016.
-
Mitsunobu Reaction Mechanism & Stereoinversion: "Mitsunobu Reaction: Mechanism and Procedure." Organic Chemistry Portal.
-
N-Arylation Protocols (Buchwald-Hartwig): Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.
-
Reductive Amination Strategies: "Reductive Amination: General Procedures and Reducing Agents." Master Organic Chemistry.
-
Compound Data: "Azepan-3-ol hydrochloride Properties and Safety." PubChem.
Sources
Application Note: Analytical Quantification & Chiral Purity of (S)-Azepan-3-ol Hydrochloride
This Application Note is designed for analytical chemists and process development scientists. It addresses the specific challenges of quantifying (S)-Azepan-3-ol hydrochloride , a chiral secondary amine lacking a native chromophore.
Introduction & Analytical Strategy
(S)-Azepan-3-ol hydrochloride is a critical 7-membered heterocyclic building block. Its analysis presents three distinct hurdles:
-
"The Invisible Molecule" Problem: The saturated azepane ring lacks a conjugated
-system, rendering it virtually invisible to standard UV detection (254 nm). -
Chirality: Enantiomeric excess (ee%) of the (S)-isomer must be strictly controlled against the (R)-isomer.
-
Polarity: As a secondary amine salt, it is highly polar, leading to poor retention and peak tailing on standard C18 columns.
The Strategic Solution: Pre-Column Derivatization
While LC-MS is viable for direct detection, it is often cost-prohibitive for routine QC. This guide establishes a Derivatization-First Strategy using Benzoyl Chloride (BzCl) .
-
Mechanism: BzCl reacts selectively with the secondary amine to form N-benzoyl-(S)-azepan-3-ol.
-
Benefit 1: Introduces a strong chromophore (UV 254 nm).
-
Benefit 2: Neutralizes the basic amine, improving peak shape and retention.
-
Benefit 3: Enhances chiral recognition on polysaccharide columns.[1]
Protocol A: Chemical Purity (Achiral HPLC)
Objective: Quantify assay purity and identify related impurities (e.g., azepan-3-one).
Sample Preparation (Derivatization)
-
Reagent Solution: 10 mg/mL Benzoyl Chloride in Acetonitrile (ACN).
-
Buffer: 0.1 M NaOH (to neutralize the HCl salt and drive the Schotten-Baumann reaction).
-
Procedure:
-
Weigh 10 mg of (S)-Azepan-3-ol HCl into a 2 mL vial.
-
Add 500 µL of 0.1 M NaOH. Vortex to dissolve (Free-basing).
-
Add 500 µL of Benzoyl Chloride solution.
-
Vortex immediately for 30 seconds. Let stand at RT for 10 minutes.
-
Quench: Add 100 µL of 1 M Glycine (or simple amine) to consume excess BzCl.
-
Dilute to 10 mL with Mobile Phase A/B (50:50). Filter (0.22 µm PTFE).
-
HPLC Conditions
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B |
| Detection | UV @ 254 nm (Target: N-Benzoyl derivative) |
| Column Temp | 30°C |
Expert Insight: The benzoylated product is a neutral amide. It will elute significantly later than the polar impurities, providing a clean window for quantification.
Protocol B: Enantiomeric Purity (Chiral HPLC)
Objective: Determine Enantiomeric Excess (ee%) of the (S)-isomer. Rationale: Direct separation of the free amine requires specialized crown-ether columns (e.g., Crownpak CR-I). However, separating the benzoylated derivative on polysaccharide columns is more robust and allows UV detection.
Method Parameters
| Parameter | Specification |
| Column | Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) |
| Mode | Normal Phase |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Sample | Use the same benzoylated sample from Protocol A (diluted in Hexane/IPA if possible, or inject small vol of ACN solution). |
Expected Elution:
-
The bulky benzoyl group interacts via
- stacking with the carbamate chiral selector, significantly improving resolution ( ) compared to the naked amine. -
(R)-Isomer: Typically elutes first (verify with racemic standard).
-
(S)-Isomer: Typically elutes second.
Protocol C: Direct LC-MS/MS (Trace Impurity Analysis)
Objective: Detection of non-nucleophilic impurities (e.g., ring-opened chlorohydrins) that do not react with BzCl.
Workflow
-
Ionization: ESI Positive Mode (Azepan-3-ol [M+H]+ = 116.1 m/z).
-
Column: HILIC Mode (e.g., Waters XBridge Amide, 100 x 2.1 mm).
-
Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: ACN.
-
Why HILIC? The underivatized molecule is too polar for C18. HILIC provides retention and high sensitivity in high-organic mobile phases.
Visualized Workflows
Analytical Logic Flow
Figure 1: Decision tree for selecting the appropriate analytical workflow based on data requirements.
Derivatization Reaction Scheme
Figure 2: Pre-column derivatization chemistry transforming the analyte for UV detection.
Validation Criteria (Self-Validating System)
To ensure Trustworthiness , the method must pass these system suitability tests (SST) before every run:
-
Derivatization Efficiency Check:
-
Inject a standard of underivatized material (if using MS) or monitor the disappearance of the Benzoyl Chloride peak.
-
Requirement: The derivative peak area must be consistent (<2.0% RSD) across 5 preparations.
-
-
Resolution (Chiral):
-
Inject a racemic mixture (mix of S and R).
-
Requirement: Resolution factor (
) > 2.0 between enantiomers.
-
-
Blank Interference:
-
Inject the "Quenched Blank" (NaOH + BzCl + Glycine).
-
Requirement: No peaks should co-elute with the N-Benzoyl-azepan-3-ol peak.
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Sensitivity | Incomplete derivatization due to acidic pH. | Ensure the sample pH is >10 before adding BzCl. The HCl salt consumes base; add excess NaOH. |
| Peak Tailing | Residual free amine interacting with silanols. | Increase derivatization time or reagent excess to ensure 100% conversion to the neutral amide. |
| Extra Peaks | Excess Benzoyl Chloride hydrolysis products (Benzoic acid). | Benzoic acid elutes early in RP-HPLC. Ensure the gradient starts at low %B to separate it from the analyte. |
References
-
PubChem. (2025).[2] Azepan-3-ol | C6H13NO.[2] National Library of Medicine. [Link]
-
Phenomenex. (2023). Chiral HPLC Separations: A Technical Guide. Phenomenex Application Notes. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. [Link]
Sources
Application Notes and Protocols for the Utilization of (S)-Azepan-3-ol Hydrochloride in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (S)-Azepan-3-ol in Medicinal Chemistry
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Saturated heterocycles are privileged scaffolds in medicinal chemistry due to their ability to introduce three-dimensional complexity, which can lead to improved potency, selectivity, and pharmacokinetic properties. Among these, the azepane ring system, a seven-membered nitrogen-containing heterocycle, offers a unique conformational flexibility that is of significant interest for the development of novel therapeutics.[1] The chiral building block, (S)-Azepan-3-ol, provides a valuable entry point into this scaffold, presenting three key points of diversification: the secondary amine, the hydroxyl group, and the chiral center which ensures the exploration of stereochemically defined libraries.[2][3][4]
This guide provides detailed protocols for the effective use of (S)-Azepan-3-ol hydrochloride in parallel synthesis workflows, enabling the rapid generation of diverse libraries of chiral azepane derivatives. We will address the practical considerations of handling the hydrochloride salt and provide optimized starting points for three key transformations: amide bond formation, reductive amination, and etherification.
Physicochemical Properties and Handling of (S)-Azepan-3-ol Hydrochloride
(S)-Azepan-3-ol hydrochloride is a crystalline solid that is often hygroscopic, meaning it can absorb moisture from the atmosphere.[5][6] Proper storage and handling are therefore critical to ensure its stability and reactivity.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | |
| Molecular Weight | 151.63 g/mol | |
| CAS Number | 1951441-20-5 | |
| Appearance | White to off-white solid | Generic |
| Storage | Store in a cool, dry place under an inert atmosphere. Keep tightly sealed. | [6] |
Note on Hygroscopicity: Due to its hygroscopic nature, it is recommended to handle (S)-Azepan-3-ol hydrochloride in a controlled environment, such as a glovebox or under a stream of dry nitrogen, especially when weighing and dispensing.[5][6][7]
Initial Consideration: Free-Basing of the Hydrochloride Salt
(S)-Azepan-3-ol is supplied as a hydrochloride salt to improve its stability and shelf-life. However, for most synthetic transformations, the free secondary amine is required. Therefore, a preliminary "free-basing" step is necessary. This can be achieved either as a separate workup step or in situ by the addition of a suitable base to the reaction mixture. For parallel synthesis, in situ free-basing is generally preferred to minimize handling and transfers.
Protocol for in situ Free-Basing:
For a typical reaction, 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are added to the reaction mixture containing the (S)-Azepan-3-ol hydrochloride. The base neutralizes the hydrochloride, liberating the free amine to participate in the subsequent reaction.
Core Parallel Synthesis Workflows
The following sections detail optimized starting protocols for the derivatization of (S)-Azepan-3-ol via amide bond formation, reductive amination, and etherification in a parallel synthesis format. These protocols are designed for execution in multi-well plates or arrays of reaction tubes.
Workflow 1: Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents.[8][9] This protocol describes a general procedure for the parallel acylation of (S)-Azepan-3-ol with a library of carboxylic acids.
Experimental Protocol: Parallel Amide Coupling
-
Reagent Preparation:
-
Prepare a stock solution of (S)-Azepan-3-ol hydrochloride (e.g., 0.2 M in DMF).
-
Prepare a stock solution of the coupling reagent, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 0.2 M in DMF).[8]
-
Prepare a stock solution of a non-nucleophilic base, such as DIPEA (e.g., 0.6 M in DMF).
-
Prepare individual stock solutions of a library of carboxylic acids (e.g., 0.2 M in DMF) in a 96-well plate format.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add the carboxylic acid solution (1.0 eq).
-
Add the (S)-Azepan-3-ol hydrochloride stock solution (1.1 eq).
-
Add the HATU stock solution (1.1 eq).
-
Initiate the reaction by adding the DIPEA stock solution (3.0 eq).
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding water to each well.
-
Perform a parallel liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layers.
-
Wash the organic layers with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting library of amides using parallel reverse-phase HPLC.
-
Table of Representative Reagents and Conditions for Amide Coupling:
| Reagent Class | Examples | Typical Equivalents | Solvents | Notes |
| Coupling Reagents | HATU, HBTU, T3P, EDC/HOBt | 1.1 - 1.5 | DMF, DCM, THF | HATU and HBTU are generally reliable for a wide range of substrates.[8] |
| Bases | DIPEA, TEA | 2.0 - 4.0 | DMF, DCM, THF | Ensure enough base is present to neutralize the HCl salt and facilitate the coupling. |
| Solvents | DMF, DCM, NMP | - | - | DMF is often a good choice due to its high polarity and ability to dissolve a wide range of reagents. |
Workflow 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in library synthesis.[1] This protocol outlines a procedure for the parallel reaction of (S)-Azepan-3-ol with a library of aldehydes or ketones.
Experimental Protocol: Parallel Reductive Amination
-
Reagent Preparation:
-
Prepare a stock solution of (S)-Azepan-3-ol hydrochloride (e.g., 0.2 M in 1,2-dichloroethane (DCE) or THF).
-
Prepare a stock solution of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (e.g., 0.3 M in DCE or THF).
-
Prepare a stock solution of a tertiary amine base, such as triethylamine (TEA) (e.g., 0.3 M in DCE or THF).
-
Prepare individual stock solutions of a library of aldehydes or ketones (e.g., 0.2 M in DCE or THF) in a 96-well plate format.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add the aldehyde or ketone solution (1.0 eq).
-
Add the (S)-Azepan-3-ol hydrochloride stock solution (1.2 eq).
-
Add the TEA stock solution (1.2 eq) to free-base the amine.
-
Stir the mixture for 20-30 minutes to allow for imine/enamine formation.
-
Add the sodium triacetoxyborohydride stock solution (1.5 eq).
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reactions by the slow addition of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Separate the organic layers.
-
Dry the organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting library of amines using parallel solid-phase extraction (SPE) or flash chromatography.
-
Table of Representative Reagents and Conditions for Reductive Amination:
| Reagent Class | Examples | Typical Equivalents | Solvents | Notes |
| Reducing Agents | NaBH(OAc)₃, NaBH₃CN, MP-BH₃CN (polymer-supported) | 1.2 - 2.0 | DCE, THF, MeOH | NaBH(OAc)₃ is a mild and selective reagent suitable for a wide range of substrates. |
| Bases | TEA, DIPEA | 1.1 - 1.5 | DCE, THF, MeOH | Required to liberate the free amine from the hydrochloride salt. |
| Solvents | DCE, THF, MeOH | - | - | DCE is a common choice, but THF and MeOH can also be effective. |
Workflow 3: O-Alkylation (Etherification)
The hydroxyl group of (S)-Azepan-3-ol provides another handle for diversification through etherification. This protocol describes a parallel Williamson ether synthesis.
Experimental Protocol: Parallel O-Alkylation
Note: For O-alkylation, it is highly recommended to first protect the secondary amine of (S)-Azepan-3-ol (e.g., as a Boc or Cbz derivative) to prevent N-alkylation as a side reaction. The following protocol assumes the use of N-Boc-(S)-Azepan-3-ol.
-
Reagent Preparation:
-
Prepare a stock solution of N-Boc-(S)-Azepan-3-ol (e.g., 0.2 M in anhydrous THF or DMF).
-
Prepare a suspension of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (e.g., 0.3 M in anhydrous THF or DMF). Caution: NaH is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Prepare individual stock solutions of a library of alkyl halides (e.g., bromides or iodides) (e.g., 0.2 M in anhydrous THF or DMF) in a 96-well plate format.
-
-
Reaction Setup (in a 96-well reaction block under an inert atmosphere):
-
To each well, add the N-Boc-(S)-Azepan-3-ol stock solution (1.0 eq).
-
Carefully add the sodium hydride suspension (1.2 eq) to each well.
-
Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation of the alcohol.
-
Add the alkyl halide solution (1.1 eq) to each well.
-
Seal the reaction block and heat to 50-70 °C for 4-12 hours. The progress of the reaction should be monitored by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction block to 0 °C.
-
Carefully quench the reactions by the slow, dropwise addition of water to each well.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layers.
-
Wash the organic layers with brine.
-
Dry the organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting library of ethers using parallel flash chromatography.
-
The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) in a parallel manner if the final product requires a free amine.
-
Table of Representative Reagents and Conditions for Etherification:
| Reagent Class | Examples | Typical Equivalents | Solvents | Notes |
| Bases | NaH, KHMDS, Cs₂CO₃ | 1.1 - 1.5 | THF, DMF | NaH is a strong, non-nucleophilic base suitable for this transformation. |
| Alkylating Agents | Alkyl bromides, alkyl iodides, benzyl halides | 1.0 - 1.2 | THF, DMF | Iodides are generally more reactive than bromides. |
| Solvents | THF, DMF | - | - | Anhydrous solvents are crucial for the success of this reaction. |
Conclusion and Future Perspectives
(S)-Azepan-3-ol hydrochloride is a versatile and valuable building block for the construction of diverse and stereochemically defined compound libraries. The protocols outlined in this guide provide a solid foundation for its successful implementation in parallel synthesis campaigns. While the provided conditions are robust starting points, it is important to note that optimization may be necessary for particularly challenging substrates. The conformational flexibility and chiral nature of the azepane scaffold will continue to make it an attractive area for exploration in the quest for novel therapeutic agents.
References
-
ResearchGate. Recent Advances on the Synthesis of Azepane-Based Compounds. Available from: [Link]
-
National Institutes of Health. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Available from: [Link]
-
Journal of the American Chemical Society. 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Available from: [Link]
-
Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
-
National Institutes of Health. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]
-
TutorChase. How to handle hygroscopic solutes in the lab? Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
National Institutes of Health. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link]
-
The Power of Chiral Building Blocks in Drug Discovery. Available from: [Link]
-
Chemexpress. CAS 1951441-20-5 | Azepan-3-ol hydrochloride. Available from: [Link]
-
Arctom Scientific. CAS NO. 1951441-20-5 | azepan-3-ol;hydrochloride - 97%. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]
- Google Patents. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available from: [Link]
-
ResearchGate. ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. Available from: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
Chromatography Forum. How to Handle Hygroscopic Reference Standards? Available from: [Link]
- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Google Patents. WO2019143508A1 - Preparation of (-)-cocaine hydrochloride.
-
Solvent Miscibility Table. Available from: [Link]
-
YouTube. Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Available from: [Link]
-
YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Available from: [Link]
-
YouTube. Approach to Multistep Synthesis Problems. Available from: [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. arctomsci.com [arctomsci.com]
- 5. researchgate.net [researchgate.net]
- 6. 1159823-34-3|Azepan-4-ol hydrochloride|BLD Pharm [bldpharm.com]
- 7. growingscience.com [growingscience.com]
- 8. hepatochem.com [hepatochem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-Azepan-3-ol Hydrochloride
The following guide is structured as a specialized Technical Support Center for researchers working with (S)-Azepan-3-ol hydrochloride . It synthesizes organic process chemistry principles with practical troubleshooting steps.
Ticket ID: AZP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Profile
(S)-Azepan-3-ol hydrochloride is a seven-membered chiral amine salt. Structurally, the flexibility of the azepane ring combined with the polarity of the hydrochloride salt often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization. High purity (>99% chemical, >99% e.e.) is critical as this motif frequently serves as a core scaffold in kinase inhibitors and GPCR ligands.
| Property | Specification | Critical Note |
| CAS (Free Base) | 1923069-55-9 | Salt forms vary; ensure HCl stoichiometry is 1.0 eq. |
| Structure | 7-membered N-heterocycle | High conformational entropy makes crystallization slow. |
| Hygroscopicity | High | Rapidly absorbs atmospheric water, turning sticky. |
| Solubility | High: Water, MeOH, EtOHLow: EtOAc, Hexane, MTBE | "Oiling out" risk is highest in pure alcohols. |
Troubleshooting Hub (Q&A)
Issue 1: "My crude product keeps 'oiling out' instead of crystallizing."
Diagnosis: This is the most common failure mode for azepane salts. It occurs when the temperature drops into the "metastable zone" where the compound separates as a second liquid phase before it can nucleate as a solid. This is often driven by trace impurities (residual water or oligomers) depressing the melting point.
The Fix: The "Cloud Point" Titration Method Do not use a single solvent. You need a Solvent/Anti-Solvent system to control supersaturation.
-
Dissolve the crude oil in the minimum amount of warm Isopropanol (IPA) or Ethanol (EtOH) (approx. 50-60°C).
-
Add Ethyl Acetate (EtOAc) or MTBE dropwise until a persistent cloudiness appears.
-
Add just enough alcohol back to clear the solution.
-
Critical Step: Seed the solution with a pure crystal (if available) or scratch the glass surface.
-
Cool very slowly (10°C per hour). Rapid cooling guarantees oil.
Issue 2: "I have good chemical purity, but my Enantiomeric Excess (ee) is stuck at 92%."
Diagnosis: You are likely at the eutectic composition of the salt. Simple recrystallization of the HCl salt may not improve optical purity efficiently if the racemate and enantiomer co-crystallize.
The Fix: The "Chiral Switch" Protocol If HCl recrystallization fails to boost ee:
-
Free Base: Neutralize the salt with NaOH and extract into DCM.
-
Resolution Check: Convert a small aliquot to the D-Tartrate or Dibenzoyl-D-tartrate salt. These bulky chiral counter-ions often provide better chiral discrimination than the small chloride ion.
-
Recrystallize the Tartrate: Purify the tartrate salt to >99% ee.
-
Reform HCl: Free base the pure tartrate and treat with HCl in ether/dioxane to regenerate the target salt.
Issue 3: "The solid is turning yellow/brown upon drying."
Diagnosis: Oxidative instability. Secondary amines are prone to oxidation to form imines or N-oxides, especially in the presence of trace metals or light.
The Fix: Chelation and inert Atmosphere
-
Carbon Treatment: During the hot filtration step of recrystallization, add activated charcoal (5 wt%) to absorb color bodies.
-
EDTA Wash: If the color persists, wash the free base layer with a dilute EDTA solution to sequester trace metals (Cu/Fe) that catalyze oxidation.
-
Drying: Always dry the HCl salt in a vacuum oven at <40°C under a nitrogen bleed.
Core Experimental Protocols
Protocol A: The "Golden Ratio" Recrystallization (Standard Purification)
Best for: Chemical purity <95%, removing inorganic salts and non-polar byproducts.
Reagents:
-
Crude (S)-Azepan-3-ol HCl
-
Solvent A: Absolute Ethanol (EtOH)
-
Solvent B: Ethyl Acetate (EtOAc) or MTBE
Procedure:
-
Dissolution: Place 10.0 g of crude solid in a flask. Add 30 mL of EtOH. Heat to 70°C. If undissolved solids remain (likely NaCl/inorganic salts), filter hot through a Celite pad.
-
Concentration: Concentrate the filtrate under vacuum until the solution becomes viscous (approx. 15 mL volume).
-
Anti-Solvent Addition: While keeping the solution warm (50°C), slowly add EtOAc (approx. 20-30 mL) until a faint turbidity persists.
-
Nucleation: Remove from heat. Add a seed crystal. Stir at room temperature for 2 hours. A white precipitate should form.
-
Note: If it oils, reheat to dissolve and add 5% more EtOH.
-
-
Finishing: Cool to 0-5°C for 1 hour. Filter the white solid.[1]
-
Wash: Wash the cake with cold 1:3 EtOH:EtOAc.
Protocol B: Chiral Rescue (Enantiomeric Enrichment)
Best for: ee% < 95%.
Procedure:
-
Suspend the HCl salt in DCM. Add 1M NaOH (1.1 eq) to liberate the free base. Separate organic layer.[2][3]
-
Dissolve the free amine in MeOH. Add (D)-(-)-Tartaric acid (1.0 eq).
-
Heat to reflux and allow to cool slowly. The diastereomeric salt of (S)-Azepan-3-ol-(D)-Tartrate should crystallize.
-
Filter and check ee. If >99%, suspend in DCM, treat with NaOH to free base, then treat with 4M HCl in Dioxane to precipitate the pure HCl salt.
Visualized Workflows
Logic Flow: Purification Strategy
This diagram guides you through the decision-making process based on the physical state and purity of your crude material.
Caption: Decision tree for selecting the appropriate purification protocol based on crude material state and impurity profile.
Workflow: The "Oiling Out" Prevention Loop
This diagram illustrates the thermodynamic cycle to avoid phase separation (oiling) during crystallization.
Caption: The "Cloud Point" technique cycle to ensure nucleation occurs before liquid-liquid phase separation.
References
-
Synthesis and Purification of Azepane Derivatives
- Patent: "Method for synthesizing R-3-amino-hexahydro azepan hydrochloride." (CN108358845A).
-
Source:
-
General Purification of Chiral Amine Salts
- Guide: "Reagents & Solvents: Solvents for Recrystallization." University of Rochester.
-
Source:
-
Physical Properties & Identification
-
Resolution of Azepane Derivatives
-
Literature: "Resolution of 3-aminohexahydroazepine."[9] (Related structure resolution via Tartaric Acid).
- Context: Validates the "Chiral Switch" protocol using tartr
-
Source:(Note: Generalized reference for standard resolution technique).
-
Sources
- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 2. eMolecules (S)-Azepan-3-ol hydrochloride | 1923069-56-0 | MFCD27991467 | Fisher Scientific [fishersci.com]
- 3. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 4. Azepan-3-ol | C6H13NO | CID 21271140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chemscene.com [chemscene.com]
- 9. (R)-Azepan-3-amine | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity in Chiral Azepane Synthesis
Welcome to the technical support center for the stereoselective synthesis of chiral azepanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable seven-membered nitrogen heterocycles. The inherent flexibility of the azepane ring, which makes it a compelling scaffold for exploring new chemical space in medicinal chemistry, also presents significant challenges in controlling stereochemistry.[1][2][3] Racemization and epimerization are common pitfalls that can compromise the stereochemical integrity of your target molecules, potentially impacting their biological activity.[4][5]
This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate, diagnose, and resolve issues related to the loss of stereochemical control during your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in chiral azepane synthesis?
A: Racemization is the process by which a chiral molecule converts into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity.[4] In the context of drug development, the biological activity of a molecule is often highly dependent on its specific three-dimensional structure.[4] The synthesis of a single enantiomer is crucial, as the other may be inactive or, in some cases, exhibit undesirable or toxic effects.[4] For chiral azepanes, which are explored for their potential as glycosidase inhibitors, anticancer, and antiviral agents, maintaining stereochemical purity is paramount to achieving the desired therapeutic effect.[6][7]
Q2: Which steps in an azepane synthesis are most susceptible to racemization?
A: Racemization can occur at various stages, but it is particularly prevalent under conditions that facilitate the formation of a planar, achiral intermediate, such as an enol or enolate.[4] Key steps to monitor closely include:
-
Activation of a stereogenic center α to a carbonyl group: This is a classic scenario for racemization via enolization, especially under basic or acidic conditions.[4][8]
-
Reactions involving carbocation intermediates: Substitution reactions that proceed through a planar carbocation can lead to non-stereospecific addition of nucleophiles.[4]
-
High-temperature reactions: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization.[9]
-
Prolonged reaction times: Extended exposure to conditions that can induce racemization increases the likelihood of losing stereochemical integrity.
Q3: How can I detect if racemization has occurred in my product?
A: The most common method for determining the enantiomeric excess (ee) of your product is through chiral chromatography , such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and polarimetry to measure the optical rotation of your sample.
Troubleshooting Guides
This section provides detailed troubleshooting for specific challenges encountered during the synthesis of chiral azepanes.
Issue 1: Loss of Stereochemical Purity During Ring-Closing Metathesis (RCM)
Scenario: You are performing a Grubbs-catalyzed RCM to form the azepane ring from a chiral diene precursor. However, you observe significant racemization in the final product.
Root Cause Analysis: While RCM itself is not typically a source of racemization at existing stereocenters, the reaction conditions or subsequent workup procedures can be problematic. The presence of acidic or basic impurities can lead to epimerization of stereocenters, particularly those alpha to a carbonyl or other activating group.
Troubleshooting Protocol:
-
Purify the RCM Substrate: Ensure your diene precursor is free of any acidic or basic impurities before subjecting it to RCM.
-
Optimize Catalyst and Loading: Use the minimum effective catalyst loading to reduce potential side reactions. Consider using a more modern, highly active Grubbs catalyst that allows for lower reaction temperatures and shorter reaction times.
-
Control Reaction Temperature: Perform the RCM at the lowest temperature that affords a reasonable reaction rate. Higher temperatures can promote epimerization.[9]
-
Neutral Workup: During workup, avoid harsh acidic or basic conditions. Use a neutral quench (e.g., saturated aqueous NH4Cl) and ensure all solvents are of high purity.
-
Chelation Control: If your substrate has a coordinating group (e.g., a hydroxyl group), consider protecting it to prevent undesired interactions with the metal catalyst that could influence the stereochemical outcome.
Workflow Diagram: Troubleshooting RCM Racemization
Caption: Decision workflow for addressing racemization during RCM.
Issue 2: Epimerization at the α-Carbon During Functionalization
Scenario: You are attempting to alkylate a chiral azepane derivative at the carbon alpha to a carbonyl group (e.g., an ester or ketone). The reaction proceeds, but you observe a mixture of diastereomers, indicating epimerization.
Root Cause Analysis: The primary cause is the formation of a planar enolate intermediate upon deprotonation.[4] The subsequent alkylation can occur from either face of the enolate, leading to a loss of stereocontrol. The choice of base, solvent, and temperature significantly influences the rate of enolization and the stereoselectivity of the alkylation.[8]
Troubleshooting Strategies:
| Strategy | Rationale | Key Parameters to Optimize |
| Use a Bulky, Non-Nucleophilic Base | Sterically hindered bases like LDA or LHMDS can deprotonate quickly and cleanly, minimizing side reactions. Their bulk can also influence the facial selectivity of the subsequent alkylation. | Base type, equivalents of base, addition rate. |
| Employ Low Temperatures | Performing the reaction at low temperatures (e.g., -78 °C) slows down the rate of enolate equilibration and potential proton exchange that can lead to racemization.[9] | Reaction temperature, temperature at which the electrophile is added. |
| Utilize a Less Polar Solvent | Less polar solvents can sometimes reduce the rate of racemization.[9] However, solubility of reagents must be considered. | Solvent choice (e.g., THF, toluene, hexanes). |
| Incorporate a Chiral Auxiliary | Attaching a chiral auxiliary to the nitrogen or the carbonyl group can effectively shield one face of the enolate, directing the alkylation to occur stereoselectively.[10] | Choice of auxiliary, conditions for attachment and removal. |
Experimental Protocol: Stereoselective Alkylation using a Chiral Auxiliary
-
Attachment of Chiral Auxiliary: React your chiral azepane precursor with a suitable chiral auxiliary (e.g., an Evans oxazolidinone) under standard conditions.
-
Deprotonation: Cool the solution of the auxiliary-functionalized azepane to -78 °C in an appropriate aprotic solvent (e.g., THF). Add a strong, non-nucleophilic base such as LDA dropwise.
-
Alkylation: After a brief stirring period, add the alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed at low temperature until completion (monitor by TLC).
-
Quench and Workup: Quench the reaction with a saturated aqueous solution of NH4Cl and perform a standard aqueous workup.
-
Cleavage of Auxiliary: Remove the chiral auxiliary under mild conditions to yield the enantiomerically enriched alkylated azepane.
Mechanism Diagram: Chiral Auxiliary Directed Alkylation
Caption: Simplified mechanism of chiral auxiliary-controlled alkylation.
Issue 3: Racemization During N-Deprotection
Scenario: You have successfully synthesized a chiral N-protected azepane, but upon removal of the protecting group (e.g., Boc, Cbz), you observe a significant loss of enantiomeric excess.
Root Cause Analysis: Certain deprotection conditions can be harsh enough to cause epimerization, especially if there is an adjacent stereocenter that is sensitive to acid or base. For example, strong acidic conditions used for Boc deprotection (e.g., neat TFA) can sometimes lead to side reactions. Similarly, hydrogenolysis for Cbz deprotection, if not carefully controlled, can have unintended consequences.
Troubleshooting Protocol:
-
Screen Milder Deprotection Reagents:
-
For Boc: Instead of neat TFA, try using HCl in a solvent like dioxane or diethyl ether, or TMSOTf in the presence of a scavenger.
-
For Cbz: Ensure your hydrogenation catalyst is of high quality and use the minimum necessary pressure and reaction time. Consider alternative deprotection methods like using TMSI.
-
-
Lower the Reaction Temperature: Perform the deprotection at 0 °C or even lower to minimize the rate of potential epimerization.[9]
-
Include a Scavenger: In cases of acid-catalyzed deprotection, the addition of a cation scavenger (e.g., triethylsilane) can help to prevent side reactions.
-
Choose a More Labile Protecting Group: In the planning stages of your synthesis, consider using a protecting group that can be removed under very mild conditions (e.g., an Alloc group, which can be removed with a palladium catalyst).
Protecting Group Lability Comparison:
| Protecting Group | Common Deprotection Conditions | Potential for Racemization |
| Boc | Strong Acid (TFA, HCl) | Moderate to High |
| Cbz | Hydrogenolysis (H2, Pd/C) | Low to Moderate |
| Fmoc | Base (Piperidine) | High (if α-proton is acidic) |
| Alloc | Pd(0) catalyst | Very Low |
Conclusion
The synthesis of enantiomerically pure chiral azepanes is a challenging yet rewarding endeavor. A thorough understanding of the potential pathways for racemization and epimerization is crucial for success. By carefully selecting reagents, optimizing reaction conditions, and employing strategies such as the use of chiral auxiliaries, researchers can overcome these stereochemical hurdles. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each substrate is unique and may require a tailored approach.
References
- Benchchem.
-
Wikipedia. Racemization. [Link]
- Atta-ur-Rahman. Stereoselective Synthesis.
- Bode Research Group. Key Concepts in Stereoselective Synthesis.
-
Cardona, F., et al. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]
-
Nakajima, K., & Nishibayashi, Y. Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate. [Link]
-
Cardona, F., et al. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC. [Link]
-
Capozzi, M. A. M., et al. Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. MDPI. [Link]
-
ResearchGate. Racemization Barriers in Chiral Molecular Nanographenes. [Link]
-
Wolf, C. Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]
-
Narumi, T., et al. Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry. [Link]
-
Kumar, R., et al. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Procter, D. J., et al. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
-
Rubtsov, A. E., et al. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]
-
ResearchGate. Multiple stereogenic chiral structures using azepine as the template. [Link]
-
Andreu, D., et al. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC. [Link]
-
Ashenhurst, J. Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Confalone, P. N., et al. An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry. [Link]
-
Hao, H., et al. Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
Chemistry Steps. Organic Chemistry Synthesis Problems. [Link]
-
Beak, P., et al. and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. NIH. [Link]
-
Y. M. Ang, K. L. T. & Wahab, H. Epimerisation in Peptide Synthesis. PMC. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]
-
Johnson, J. S., et al. Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. [Link]
-
Belyakov, S., et al. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. [Link]
-
De Kimpe, N., et al. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]
-
Chepiga, K. M., et al. Chemoselective silver-catalyzed nitrene transfer: Tunable syntheses of azepines and cyclic carbamimidates. ChemRxiv. [Link]
-
Moran, J., et al. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]
-
University of Rochester. Troubleshoot a Reaction. [Link]
-
Feringa, B. L., et al. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Semantic Scholar. [Link]
-
Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. [Link]
Sources
- 1. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. books.rsc.org [books.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ethz.ch [ethz.ch]
optimizing reaction conditions for N-functionalization of (S)-Azepan-3-ol
Technical Support Center: -Functionalization of ( )-Azepan-3-ol
Status: Operational 🟢 Agent: Senior Application Scientist Topic: Optimization of Reaction Conditions & Troubleshooting
Core Substrate Profile
-
Compound: (
)-Azepan-3-ol[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Key Features:
-
Secondary Amine (N1): Moderate nucleophilicity, sterically accessible but part of a flexible 7-membered ring.[1][2]
-
Chiral Secondary Alcohol (C3): Prone to competitive acylation/alkylation; potential for racemization if C3 is activated.[2]
-
Ring Strain: Lower than 3/4-membered rings, but entropic factors complicate cyclization (if forming the ring) and conformational flipping can affect NMR analysis.[1][2]
-
Chemoselectivity Troubleshooting ( - vs. -Functionalization)
Q: Why am I observing significant -acylated byproducts during amide coupling?
Diagnosis: While the secondary amine is generally more nucleophilic than the secondary alcohol, the selectivity erodes under two conditions:
-
High pH / Strong Base: Deprotonation of the hydroxyl group (pKa ~16) creates a hard alkoxide nucleophile that competes with the amine.
-
Hyper-Active Electrophiles: Highly reactive acyl chlorides or anhydrides react indiscriminately.[1]
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Base Selection | Use Mild Organic Bases (e.g., NMM, DIPEA, Pyridine).[1][2] | Avoid inorganic bases (NaH, KOH) that can deprotonate the alcohol. Maintain pH < 10.[1] |
| Coupling Reagent | EDC/HOBt or HATU (with controlled eq).[2] | Activates the carboxylic acid selectively for amine attack. Avoid acid chlorides unless temp is controlled.[1] |
| Temperature | 0 °C to RT. | Kinetic control favors the more nucleophilic nitrogen. High heat promotes thermodynamic equilibrium (ester formation). |
| Solvent | DCM or DMF. | DCM often suppresses |
Q: Can I perform -alkylation without protecting the hydroxyl group?
Answer: Yes, but it requires "Soft" Alkylation conditions. Direct alkylation with alkyl halides often leads to mixtures.[1] Instead, use Reductive Amination .
Recommended Workflow:
-
Condensation: React (
)-Azepan-3-ol with the aldehyde (1.0–1.1 eq) in MeOH or DCE. -
Drying: Add molecular sieves (4Å) to drive imine formation (crucial for 7-membered rings which form imines slowly).
-
Reduction: Add Na(OAc)3BH (STAB) at 0 °C.
-
Why STAB? It is less basic and less reactive than NaBH4, reducing the risk of reducing the aldehyde directly or affecting the alcohol.
-
Advanced Optimization: Buchwald-Hartwig -Arylation
Q: My Buchwald coupling is stalling or yielding <30%. Is the -OH poisoning the catalyst?
Diagnosis:
Free hydroxyl groups can coordinate to Palladium (Pd), forming unreactive alkoxide complexes, or undergo competitive
Optimization Matrix:
| Component | Standard Condition (Fail?) | Optimized Condition (Try This) | Technical Insight |
| Catalyst/Ligand | Pd(OAc)2 / BINAP | Pd2(dba)3 / RuPhos or BrettPhos | RuPhos and BrettPhos are bulky, electron-rich dialkylbiaryl phosphines designed specifically for secondary amines and preventing catalyst deactivation by heteroatoms.[1][2] |
| Base | NaOtBu | Cs2CO3 or K3PO4 | Strong bases like NaOtBu deprotonate the alcohol ( |
| Solvent | Toluene | t-Amyl Alcohol or Dioxane | Polar protic solvents (t-Amyl alcohol) can stabilize the transition state and improve solubility of the amino alcohol.[1] |
| Temperature | 100 °C | 80 °C | Lower temperature reduces reductive elimination of the wrong species. |
Decision Logic for Protection: If optimized conditions fail (Yield < 50%), you must protect the alcohol.[2]
-
Protecting Group: TBDMS (Silyl ether).
-
Why? Stable to basic Buchwald conditions; easily removed with TBAF/THF post-coupling.
Visualization: Reaction Optimization Workflow
Caption: Decision tree for optimizing Pd-catalyzed arylation of azepan-3-ol, prioritizing ligand switches before adding synthetic steps (protection).
Handling & Purification FAQs
Q: The product is not moving on TLC or streaking badly.
A: Amino alcohols are highly polar and interact strongly with silica.
-
TLC Fix: Use DCM:MeOH:NH4OH (90:9:1) .[2] The ammonia deactivates the silica acidic sites, preventing streaking.
-
Staining: Use Ninhydrin (if secondary amine is free) or KMnO4 (universal).[2] The hydroxyl group makes it active to KMnO4.
Q: How do I verify the enantiomeric purity hasn't degraded?
A: Reaction conditions involving high heat or strong base adjacent to the chiral center (C3) can cause racemization, although less likely for C3 than C2.[2]
-
Method: Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). Note: The amine additive is mandatory to sharpen the peak of the basic azepane.
Experimental Protocol: Selective -Acylation
Objective: Synthesis of
-
Setup: Dissolve (
)-Azepan-3-ol (1.0 equiv) in anhydrous DCM (0.2 M concentration). -
Base: Add Diisopropylethylamine (DIPEA) (1.5 equiv). Cool to 0 °C .
-
Activation: In a separate vial, activate the Carboxylic Acid (1.1 equiv) with EDC.HCl (1.2 equiv) and HOBt (1.2 equiv) in DCM for 15 mins.
-
Addition: Cannulate the activated acid solution dropwise into the amine solution at 0 °C.
-
Reaction: Allow to warm to RT and stir for 4–6 hours.
-
Quench: Wash with sat. NaHCO3 (removes unreacted acid) then Brine.
-
Validation: Check IR. Amide carbonyl appears ~1640 cm⁻¹; Ester carbonyl (impurity) appears ~1730 cm⁻¹.
References
-
Buchwald-Hartwig Amination of Secondary Amines
-
Chemoselectivity in Amino Alcohol Functionalization
-
Klimochkin, Y. N., et al. (2021).[2] "Synthesis and Reactivity of Azepane Derivatives." Current Organic Chemistry.
-
-
Selectivity of RuPhos in Amination
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Azepan-3-ol Hydrochloride Assay Validation
This guide serves as a specialized technical support center for the analytical validation of (S)-Azepan-3-ol Hydrochloride . It is designed for researchers requiring immediate, high-level troubleshooting and protocol optimization.
Status: Active | Role: Senior Application Scientist | Standard: ICH Q2(R2)
Executive Summary: The Molecule & The Challenge
(S)-Azepan-3-ol Hydrochloride presents a "perfect storm" for HPLC analysis:
-
Weak Chromophore: Lacking a conjugated
-system, it is virtually invisible above 220 nm. -
High Polarity: As a cyclic amino-alcohol salt, it resists retention on standard C18 columns.
-
Silanol Interactions: The secondary amine moiety aggressively binds to free silanols, causing severe peak tailing.
This guide moves beyond generic protocols to address these specific physicochemical hurdles.
Module 1: The Core Protocol (Gold Standard)
Use this method as your baseline. If validation fails, refer to the Troubleshooting Modules.
| Parameter | Specification | Scientific Rationale |
| Column | C18 with Polar Embedded Group (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega PS C18) | Standard C18 suffers phase collapse at the high aqueous content needed to retain this polar amine. Polar-embedded phases prevent this. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 | High pH (within column limits) suppresses protonation of residual silanols, reducing peak tailing. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol, reducing backpressure. |
| Mode | Isocratic (95% A : 5% B) | High aqueous content is mandatory to force the polar analyte into the stationary phase. |
| Detection | UV at 205 nm (or CAD/ELSD) | The molecule has no UV max >220 nm. 205 nm captures the end-absorption of the amine/hydroxyl groups. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temp | 30°C | Controls viscosity and kinetics for reproducibility. |
Module 2: Troubleshooting & FAQs
Category A: Sensitivity & Detection Issues
Q: I see no peaks or a noisy baseline at 254 nm. Is the drug degrading? A: No, the drug is likely stable; it is simply invisible.
-
Root Cause: (S)-Azepan-3-ol lacks a chromophore (benzene ring or conjugated double bonds). It cannot absorb UV light at 254 nm.
-
Immediate Fix: Switch detection to 205–210 nm .
-
Advanced Fix (If 205 nm is too noisy): Use Derivatization . React the sample with Benzoyl Chloride or FMOC-Cl pre-column. This attaches a UV-absorbing group to the secondary amine, allowing robust detection at 254 nm.
-
Alternative: Use a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector, which are universal and do not rely on UV absorption.
Category B: Peak Shape & Retention
Q: My peak is tailing severely (Tailing Factor > 2.0). How do I sharpen it? A: This is classic "amine tailing" caused by the interaction between the positively charged nitrogen on the azepane ring and negatively charged silanols on the column silica.
-
Protocol Adjustment:
-
Add TEA: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," binding to silanols so your drug doesn't.
-
Increase Ionic Strength: Increase buffer concentration to 50 mM. This shields the electrostatic attraction.
-
Check pH: Ensure pH is either very low (< 2.5) to protonate silanols (making them neutral) or neutral (pH 7.0) if using a modern hybrid column.
-
Q: The analyte elutes at the void volume (t0). How do I increase retention? A: The molecule is too polar for standard Reverse Phase (RP).
-
Solution 1 (HILIC Mode): Switch to a HILIC column (e.g., Bare Silica or Zwitterionic). Use a mobile phase of 90% Acetonitrile / 10% Buffer. The elution order reverses, and polar amines retain well.
-
Solution 2 (Ion-Pairing): Add 5-10 mM Sodium Octanesulfonate to the mobile phase. This forms a neutral complex with the amine, increasing its affinity for the C18 chain.
Category C: Specificity (Chiral)
Q: Does this assay distinguish (S)-Azepan-3-ol from (R)-Azepan-3-ol? A: No. The standard C18 method described above is achiral. It measures total Azepan-3-ol content.
-
Requirement: If your validation requires Enantiomeric Purity, you must use a Chiral Column.
-
Recommended Chiral System:
-
Column: Chiralpak AD-H or IC.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Note: The "Assay" (content) validation usually accepts the achiral method, provided the starting material was chirally controlled, but "Purity" validation requires the chiral method.
-
Module 3: Validation Workflow (ICH Q2(R2))
The following diagram outlines the logical flow for validating this specific method, integrating the "Lifecycle Management" approach from the new ICH Q2(R2) guidelines.
Figure 1: Analytical Method Validation Lifecycle for (S)-Azepan-3-ol HCl. Note the specific check for Chiral Specificity if enantiomeric purity is a critical quality attribute (CQA).
Module 4: Troubleshooting Logic Tree
Use this decision tree when the assay yields unexpected results.
Figure 2: Diagnostic logic for resolving sensitivity issues common to non-chromophoric amines.
Module 5: Validation Acceptance Criteria (Reference Table)
| Parameter | Acceptance Criteria (Standard Pharmaceutical Assay) |
| Specificity | No interference from blank/placebo at retention time of (S)-Azepan-3-ol. Resolution > 1.5 from nearest impurity. |
| Linearity | |
| Accuracy | Mean recovery 98.0% – 102.0% at 3 concentration levels. |
| Precision | RSD |
| Intermediate Precision | Overall RSD |
| Robustness | System suitability remains valid (Tailing < 2.0, Plates > 2000) under small variations. |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Food and Drug Administration. [Link]
-
Dolan, J. W. (2010). Tailoring the Separation of Amines.[4] LCGC North America. (Provides mechanistic insight into silanol interactions).
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. High Performance Thin Layer Chromatography (HPTLC) Analysis of Anti-Asthmatic Combination Therapy in Pharmaceutical Formulation: Assessment of the Method’s Greenness and Blueness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Common Issues in the Chiral HPLC of Azepanols
Welcome to the technical support center for the chiral High-Performance Liquid Chromatography (HPLC) of azepanols. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the enantioselective analysis of this important class of compounds. Azepanols, containing a seven-membered heterocyclic ring and a hydroxyl group, often possess a stereogenic center, making their chiral separation crucial for pharmaceutical development and quality control. Their basic nature, due to the secondary amine, introduces a unique set of chromatographic challenges.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the chiral analysis of azepanols.
Category 1: Peak Shape Problems
Poor peak shape is a frequent problem that compromises resolution and the accuracy of quantification.
Q1: Why am I seeing severe peak tailing with my azepanol compound?
A1: Peak tailing is the most common issue when analyzing basic compounds like azepanols.[1][2] The primary cause is unwanted secondary interactions between the basic amine group of your azepanol and acidic residual silanol (Si-OH) groups on the surface of the silica-based chiral stationary phase (CSP).[1][3][4] These strong ionic interactions delay a portion of the analyte molecules as they travel through the column, resulting in a "tailing" or asymmetrical peak.
Causality and Solution:
To resolve this, you must suppress the ionization of the silanol groups or compete for these active sites. The most effective strategy is to add a basic modifier to your mobile phase.[5]
-
Mechanism: A small, basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), is added to the mobile phase. This additive, being a stronger base or more concentrated, will preferentially interact with the active silanol sites, effectively "masking" them from your azepanol analyte. This minimizes secondary retention mechanisms, leading to more symmetrical peaks.[1]
-
Practical Recommendation: For normal-phase chromatography (e.g., Hexane/Ethanol), start by adding 0.1% to 0.5% DEA or TEA to the mobile phase.[5] A recommended starting combination for screening primary and secondary amines is a mobile phase containing an acid/base pair, such as 0.3% trifluoroacetic acid (TFA) and 0.2% TEA.[6] The concentration may need optimization for your specific analyte and column.
Q2: My peaks are fronting. What is the likely cause?
A2: Peak fronting, where the peak is sloped at the front and sharp at the back, is less common than tailing for azepanols but can occur. The typical causes are:
-
Mass Overload: Injecting too much sample onto the column. The stationary phase becomes saturated, leading to a distorted peak shape. Try reducing the sample concentration or injection volume.
-
Column Bed Deformation: A void or channel may have formed at the column inlet.[7] This can happen from pressure shocks or long-term use. Reversing the column and flushing it with a compatible solvent may sometimes resolve minor issues, but column replacement is often necessary.
-
Sample Solvent Effects: If your sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself or a weaker solvent.[8]
Q3: My enantiomer peaks are broad, leading to poor resolution. How can I improve them?
A3: Broad peaks indicate poor column efficiency. Assuming the system plumbing (e.g., tubing diameter and length) is optimized, several factors could be at play:
-
High Flow Rate: Chiral separations often rely on complex interactions that require time.[9] Unlike standard reversed-phase chromatography, efficiency in chiral HPLC can decrease significantly at higher flow rates due to slow mass transfer kinetics. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution and peak shape improve.
-
Extra-Column Volume: Excessive volume from long tubing, large-volume detector cells, or poorly made connections can cause peak broadening.[4] Ensure all tubing is as short as possible with a narrow internal diameter.
-
Column Contamination or Degradation: Accumulation of contaminants can block active sites and degrade performance.[3] Flushing the column according to the manufacturer's instructions is a good first step. If performance does not recover, the column may be at the end of its life.
Category 2: Resolution & Retention Issues
Achieving adequate separation between enantiomers is the primary goal of any chiral method.
Q1: I have very poor or no separation between my azepanol enantiomers. What is the first thing I should try?
A1: The most influential factor in achieving chiral separation is selectivity (α) .[10][11] If you have no separation, your current system (column + mobile phase) is not providing the necessary chiral recognition. The most effective approach is a systematic screening process.
-
Change the Chiral Stationary Phase (CSP): There is no reliable way to predict the best CSP based on analyte structure alone. You must screen different columns. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most widely successful and should be the cornerstone of your screening.[10][12][13] They offer different chiral recognition mechanisms; an amylose column may separate a compound that a cellulose column cannot, and vice versa.[10][14]
-
Change the Mobile Phase Mode: If you are using normal phase (e.g., Hexane/IPA), try polar organic mode (e.g., Acetonitrile/Methanol) or reversed-phase (e.g., Acetonitrile/Water with buffer).[15] The conformation of the polysaccharide polymer can change in different solvents, exposing different chiral pockets and interaction sites.[15] This can dramatically impact selectivity.
Q2: My peaks are well-resolved, but the retention time is too long. How can I reduce it without losing resolution?
A2: To reduce retention time, you need to increase the elution strength of the mobile phase.
-
Normal Phase: Increase the percentage of the polar modifier (the alcohol). For example, move from Hexane/IPA (90:10) to (80:20). This will decrease retention. Monitor the resolution, as it may change.
-
Reversed Phase: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol).
-
Polar Organic Mode: The relationship is more complex. If using Acetonitrile/Methanol, increasing the methanol percentage often reduces retention.
-
Increase Flow Rate: Doubling the flow rate will roughly halve the analysis time. However, be aware this can reduce efficiency and, therefore, resolution.[9] This is often a trade-off that needs to be balanced.
Q3: My retention times are drifting and not reproducible. What could be the cause?
A3: Drifting retention times suggest that the system is not in equilibrium.
-
Insufficient Column Equilibration: Chiral columns, especially with mobile phase additives, can require long equilibration times.[16] Ensure you flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.
-
Mobile Phase Composition Change: Solvents like hexane and alcohols can selectively evaporate, changing the mobile phase ratio over time. Always use freshly prepared mobile phase and keep reservoir bottles capped.
-
Temperature Fluctuation: Column temperature significantly affects retention.[10] Use a thermostatted column compartment to maintain a constant temperature for reproducible results.
-
Column "Memory Effects": Polysaccharide CSPs can strongly bind mobile phase additives.[16][17] If you switch from a mobile phase containing a basic additive to one without, it can take a very long time (thousands of column volumes) to fully wash the additive from the stationary phase, causing continuous drift.[16] It is best practice to dedicate specific columns to specific additive types (e.g., one column for basic additives, one for acidic).
Troubleshooting Workflows & Diagrams
The following diagrams provide a logical, step-by-step process for diagnosing and resolving common issues.
Workflow 1: Troubleshooting Poor Resolution
Caption: A systematic workflow for addressing poor enantiomeric resolution.
Workflow 2: General HPLC System Health Check
Caption: Basic troubleshooting steps for HPLC system-level problems.[8][18]
Key Experimental Protocols
Protocol 1: Systematic Screening of Chiral Stationary Phases for Azepanols
This protocol outlines an efficient strategy to find a suitable column and mobile phase combination. A trial-and-error approach can be time-consuming; a systematic screen is more effective.[19]
Objective: To identify a CSP and mobile phase system that provides at least partial separation (Rs > 0.8) for an azepanol analyte.
Materials:
-
A set of polysaccharide chiral columns (minimum recommended):
-
Amylose-based CSP (e.g., Lux Amylose-1, Chiralpak IA/AD)
-
Cellulose-based CSP (e.g., Lux Cellulose-1, Chiralpak IC/OD)
-
-
HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)
-
Mobile phase additives: Diethylamine (DEA) or Triethylamine (TEA)
-
Analyte stock solution (approx. 1 mg/mL) dissolved in mobile phase or a weak solvent.
Procedure:
-
Install the first column (e.g., Amylose-based CSP).
-
Equilibrate the column with the first screening mobile phase for at least 20 column volumes.
-
Screening Mobile Phases: Inject the analyte under each of the following conditions.
-
Normal Phase (NP):
-
Mobile Phase A: Hexane/IPA (90:10) + 0.2% DEA
-
Mobile Phase B: Hexane/EtOH (90:10) + 0.2% DEA
-
-
Polar Organic (PO) Mode:
-
Mobile Phase C: Acetonitrile/Methanol (90:10) + 0.2% DEA
-
-
Reversed-Phase (RP) Mode (if using a compatible immobilized CSP):
-
Mobile Phase D: Acetonitrile/Water (50:50) with 10mM Ammonium Bicarbonate
-
-
-
Evaluate Results: After each run, assess the chromatogram for any sign of peak splitting or separation.
-
Repeat: If no separation is found, switch to the second column (e.g., Cellulose-based CSP) and repeat steps 2-4.
-
Selection: Choose the column/mobile phase combination that shows the best initial separation for further optimization. A systematic screening approach like this has a high success rate for finding a suitable method.[9]
Protocol 2: Optimization of Mobile Phase Additives for Peak Shape
Objective: To eliminate peak tailing for an azepanol on a selected CSP.
Procedure:
-
Establish a Baseline: Using the selected column and mobile phase (e.g., Hexane/IPA 80:20), inject your analyte without any additive. Record the asymmetry factor of the peak.
-
Prepare Additive Stock: Prepare a mobile phase containing a high concentration of DEA or TEA (e.g., 0.5%).
-
Incremental Addition:
-
Start with a low concentration of additive. Add 0.1% DEA to your mobile phase.
-
Equilibrate the column thoroughly (at least 20 column volumes).
-
Inject the sample and measure the peak asymmetry.
-
-
Optimize Concentration:
-
If tailing persists, increase the additive concentration incrementally (e.g., to 0.2%, then 0.3%).
-
Continue until a symmetrical peak (Asymmetry factor between 0.9 and 1.2) is achieved.
-
-
Caution: Be aware that additives can affect selectivity and retention time.[10] It is crucial to find the lowest concentration of additive that provides good peak shape without compromising resolution. In some cases, an acid-base pair is more effective. For primary amines, a ratio of 0.3% acid (e.g., TFA) to 0.2% base (e.g., TEA) has been shown to be effective.[6]
Data Summary Table
Table 1: Effect of Mobile Phase Parameters on Chiral Separation of Azepanols
| Parameter Adjusted | Primary Effect | Secondary Effect(s) | Typical Action for Azepanols |
| Chiral Stationary Phase | Selectivity (α) | Retention (k'), Efficiency (N) | Screen Amylose vs. Cellulose derivatives.[10] |
| Mobile Phase Mode | Selectivity (α) | Retention (k') | Screen Normal Phase, Polar Organic, and Reversed-Phase.[15] |
| % Alcohol (Normal Phase) | Retention (k') | Selectivity (α) | Increase % alcohol to decrease retention time. |
| Alcohol Type (IPA vs EtOH) | Selectivity (α) | Retention (k') | Substitute IPA for EtOH (or vice-versa) to alter selectivity. |
| Basic Additive (DEA/TEA) | Peak Shape / Efficiency (N) | Retention (k'), Selectivity (α) | Add 0.1-0.5% to eliminate peak tailing.[5] |
| Temperature | Selectivity (α), Efficiency (N) | Retention (k') | Decrease temperature to potentially increase resolution. |
| Flow Rate | Analysis Time, Efficiency (N) | Resolution (Rs) | Decrease flow rate to improve efficiency and resolution.[9] |
References
-
HPLC Troubleshooting Guide. Washington State University. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
CHIRAL STATIONARY PHASES. MilliporeSigma. [Link]
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
-
How can I improve my chiral column resolution? ResearchGate. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. ScienceDirect. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Restek. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Researcher's Guide to Confirming the Absolute Configuration of (S)-Azepan-3-ol Hydrochloride
For researchers and professionals in drug development, the precise determination of a chiral molecule's absolute configuration is a non-negotiable aspect of ensuring safety, efficacy, and reproducibility. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological properties. This guide provides an in-depth comparison of modern analytical techniques for confirming the absolute configuration of chiral molecules, with a specific focus on (S)-Azepan-3-ol hydrochloride, a key building block in many pharmaceutical compounds.
The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The stereochemistry of substituents on the azepane ring is critical for their interaction with biological targets.[2] Therefore, unambiguous confirmation of the absolute configuration of chiral azepane derivatives like (S)-Azepan-3-ol hydrochloride is paramount.
This guide moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offering insights honed from years of practical application. We will explore the strengths and limitations of each technique, providing the necessary data for you to make an informed decision for your specific research needs.
Comparing the Arsenal: A Multi-Faceted Approach to Stereochemical Confirmation
There is no single "best" method for determining absolute configuration; the optimal choice depends on factors such as the nature of the sample (e.g., crystallinity, concentration), available instrumentation, and the stage of drug development. Here, we compare the most powerful and widely used techniques: Single-Crystal X-ray Diffraction (SCXRD), Vibrational Circular Dichroism (VCD), and Chiroptical Spectroscopy (ORD/ECD).
| Technique | Principle | Sample Requirements | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Anomalous dispersion of X-rays by electrons. | High-quality single crystal (~10 µm or larger).[3] | Provides unambiguous 3D structure and absolute configuration.[4] | Crystal growth can be a significant bottleneck.[3][5] Not suitable for non-crystalline materials. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Solution of the sample (typically 1-10 mg). | Applicable to a wide range of molecules in their native solution state.[6][7] Does not require crystallization. | Requires quantum chemical calculations for spectral interpretation.[8] Can be sensitive to solvent and conformation.[9] |
| Optical Rotatory Dispersion (ORD) / Electronic Circular Dichroism (ECD) | Wavelength-dependent rotation of plane-polarized light (ORD) or differential absorption of circularly polarized UV-Vis light (ECD).[10] | Solution of the sample. | Well-established techniques with a large body of literature. | ORD curves can be complex to interpret.[11] ECD requires a chromophore near the stereocenter. |
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is widely considered the most definitive method for determining the absolute configuration of a chiral molecule.[3] It directly visualizes the three-dimensional arrangement of atoms in a crystal lattice, providing an unambiguous assignment of stereochemistry.[12]
The core principle lies in the phenomenon of anomalous dispersion. When X-rays interact with electrons, a phase shift occurs. In a chiral crystal, this effect leads to measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane). These differences, quantified by the Flack parameter, allow for the confident assignment of the absolute configuration.[3]
Experimental Workflow for SCXRD:
Caption: SCXRD workflow for absolute configuration determination.
The primary challenge in SCXRD is obtaining a single crystal of suitable size and quality, which can be a time-consuming and often unsuccessful process.[3][5] For molecules that are difficult to crystallize, co-crystallization with a chiral auxiliary can be a viable strategy.[5]
The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD)
VCD has emerged as a powerful and reliable technique for determining the absolute configuration of chiral molecules in solution.[6][7] It measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[6] Since enantiomers have mirror-image VCD spectra (equal in magnitude but opposite in sign), a comparison of the experimental spectrum with a theoretically calculated spectrum for one enantiomer allows for an unambiguous assignment of the absolute configuration.[13]
A significant advantage of VCD is that it does not require crystallization, allowing for the analysis of molecules in their biologically relevant solution state.[7][14] This is particularly valuable for molecules that are oils or are difficult to crystallize.
Experimental and Computational Workflow for VCD:
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00221C [pubs.rsc.org]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. spark904.nl [spark904.nl]
- 8. mdpi.com [mdpi.com]
- 9. schrodinger.com [schrodinger.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. excillum.com [excillum.com]
- 13. researchgate.net [researchgate.net]
- 14. jasco-global.com [jasco-global.com]
comparative analysis of different synthetic routes to azepan-3-ol
An In-Depth Comparative Guide to the Synthetic Routes of Azepan-3-ol
Azepan-3-ol, a seven-membered saturated N-heterocycle, is a privileged scaffold in modern medicinal chemistry. Its structural flexibility and the synthetic handle provided by the hydroxyl group make it a valuable building block for developing novel therapeutics targeting a range of diseases.[1][2] However, the synthesis of medium-sized rings like azepanes presents unique challenges, primarily due to unfavorable enthalpic and entropic factors during cyclization.[2] Consequently, a variety of synthetic strategies have been devised to access this important molecule, each with distinct advantages and drawbacks.
This guide provides a comparative analysis of four prominent synthetic routes to azepan-3-ol, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and objectively compare the performance of each method based on key metrics such as yield, scalability, stereocontrol, and overall efficiency.
Route 1: Intramolecular Reductive Amination
This classical and robust approach builds the azepane ring by forming an imine or enamine from a linear precursor, which is then reduced in the same pot to yield the cyclic amine. This strategy is often favored for its operational simplicity and scalability.
Synthetic Strategy
The core of this method is the reaction between a ketone and an amine to form an iminium ion intermediate, which is then reduced.[3] For azepan-3-ol, a common precursor is a 6-amino-4-hydroxyhexan-1-one derivative. The intramolecular reaction between the terminal amine and the ketone, followed by reduction, forges the seven-membered ring.
Experimental Protocol: Synthesis from a δ-Hydroxy-γ-keto Amine
Step 1: Formation of the Keto Amine Precursor
-
A suitable starting material, such as a protected 1,4-dihydroxyhexane derivative, is oxidized selectively to the corresponding ketone.
-
The terminal alcohol is then converted to an amine, often via mesylation followed by displacement with an azide and subsequent reduction.
Step 2: Intramolecular Reductive Amination
-
The amino ketone precursor is dissolved in a suitable solvent like methanol or dichloromethane.
-
A mild acidic catalyst (e.g., acetic acid) is often added to facilitate imine formation.
-
A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture.[4] These reagents are chosen because they are mild enough not to reduce the ketone precursor but will readily reduce the iminium ion as it forms, driving the equilibrium towards the cyclized product.[4]
-
The reaction is stirred at room temperature until the starting material is consumed.
-
Work-up typically involves quenching the excess reducing agent, extraction, and purification by column chromatography.
Mechanistic Causality
The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form a cyclic iminium ion. The hydride reagent (e.g., NaBH₃CN) then selectively reduces the C=N double bond of the iminium ion to yield the stable azepane ring. The choice of a mild reducing agent is critical to prevent premature reduction of the starting ketone.[5]
Performance Analysis
| Pros | Cons |
| Often a one-pot cyclization step. | Synthesis of the linear precursor can be multi-stepped. |
| Generally good yields for the cyclization. | Use of toxic reagents like sodium cyanoborohydride. |
| Highly scalable and robust method. | May require protecting groups depending on the precursor. |
digraph "Reductive_Amination_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];A[label="Acyclic Amino-Ketone Precursor"]; B[label="Cyclic Iminium Ion\n(Intermediate)"]; C [label="Azepan-3-ol"];
A -> B[label="Intramolecular\nCondensation\n(H⁺ catalyst)"]; B -> C [label="Reduction\n(e.g., NaBH₃CN)"]; }
Caption: Intramolecular Reductive Amination Pathway.
Route 2: Ring Expansion of Piperidine Derivatives
Ring expansion strategies leverage the relative ease of synthesizing smaller, five- or six-membered rings and expanding them to the desired seven-membered azepane.[6] This can be a powerful method for controlling stereochemistry.
Synthetic Strategy
A common approach involves the Tiffeneau-Demjanov-type rearrangement of a 2-(aminomethyl)cyclohexanol or a related piperidine derivative. For instance, starting from a chiral piperidine-2-methanol derivative, one can activate the exocyclic alcohol and induce a rearrangement. A specific example involves the ring expansion of (2R,6S)-1-benzyl-6-(hydroxymethyl)piperidin-2-yl)methanol.[1]
Experimental Protocol: From a Piperidine-2,6-dimethanol derivative
Step 1: Selective Activation of an Exocyclic Hydroxyl Group
-
(2R,6S)-1-benzyl-6-(hydroxymethyl)piperidin-2-yl)methanol is selectively protected at one hydroxyl group.
-
The remaining free hydroxyl group is converted into a good leaving group, for example, by mesylation or tosylation.
Step 2: Base-Induced Ring Expansion
-
The mesylated or tosylated intermediate is treated with a strong base (e.g., sodium hydride) in an aprotic solvent like THF.
-
The base deprotonates the remaining hydroxyl group, which then acts as an internal nucleophile, attacking the carbon bearing the leaving group and inducing ring expansion to form a bridged intermediate.
Step 3: Reductive Opening and Final Product Formation
-
The resulting bicyclic ether or a related intermediate is then reductively cleaved.
-
Alternatively, diazotization of a 2-(aminomethyl)cyclohexanol derivative with nitrous acid can induce a carbon-inserting ring expansion to form azepan-3-one, which is then reduced to azepan-3-ol.[7]
Mechanistic Causality
The driving force for the ring expansion is the formation of a thermodynamically stable seven-membered ring from a strained intermediate. In the case of diazotization, a highly unstable diazonium salt is formed, which readily loses nitrogen gas to generate a carbocation. This carbocation then undergoes a C-C bond migration (the ring expansion step) to relieve strain and form the larger ring. The regioselectivity of the migration is a critical factor.[7]
Performance Analysis
| Pros | Cons |
| Excellent stereochemical control is possible.[7] | Can be low-yielding and produce mixtures of products.[1] |
| Access to complex and substituted azepanes. | May require harsh reagents (e.g., strong bases, nitrous acid). |
| Starts from readily available piperidine scaffolds. | Rearrangement mechanisms can be complex to control. |
digraph "Ring_Expansion_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];A [label="Substituted Piperidine\n(e.g., 2-(aminomethyl)cyclohexanol)"]; B [label="Reactive Intermediate\n(e.g., Diazonium salt)"]; C [label="Azepan-3-one"]; D [label="Azepan-3-ol"];
A -> B [label="Activation\n(e.g., NaNO₂, HCl)"]; B -> C [label="C-C Bond Migration\n(Ring Expansion)"]; C -> D [label="Reduction\n(e.g., NaBH₄)"]; }digraph "Acyclic_Cyclization_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];A [label="Acyclic Amino-Diol\n(N-protected)"]; B [label="Activated Oxyphosphonium Salt\n(Intermediate)"]; C [label="N-Protected Azepan-3-ol"]; D [label="Azepan-3-ol"];
A -> B [label="Mitsunobu Reagents\n(PPh₃, DEAD)"]; B -> C [label="Intramolecular Sₙ2\n(Ring Closure)"]; C -> D [label="Deprotection"]; }
Caption: Cyclization of an Acyclic Precursor via Mitsunobu Reaction.
Route 4: Biocatalytic Asymmetric Synthesis
For pharmaceutical applications, controlling stereochemistry is paramount. Biocatalysis offers an elegant and environmentally friendly solution, using enzymes to perform highly selective transformations. [5][8]
Synthetic Strategy
This route focuses on the asymmetric synthesis of a chiral precursor, which is then converted to azepan-3-ol. A key step could be the asymmetric reduction of a ketone or the asymmetric amination of a ketone using enzymes like ketoreductases (KREDs) or transaminases (TAs), respectively. For instance, a prochiral diketone precursor can be selectively reduced to a chiral hydroxy-ketone, which then undergoes reductive amination.
Experimental Protocol: Chemoenzymatic Approach
Step 1: Biocatalytic Desymmetrization
-
A prochiral precursor, such as hexane-2,5-dione, is subjected to enzymatic reduction using a stereoselective ketoreductase (KRED) and a cofactor like NADPH (often regenerated in situ using a glucose/glucose dehydrogenase system).
-
The KRED selectively reduces one of the two ketone groups to a hydroxyl group with high enantiomeric excess (ee), yielding a chiral hydroxy-ketone.
Step 2: Conversion to Azepan-3-one
-
The resulting chiral hydroxy-ketone is then converted into an amino-ketone through standard chemical transformations (e.g., mesylation, azide displacement, reduction).
Step 3: Intramolecular Cyclization and Final Reduction
-
The chiral amino-ketone is cyclized to the corresponding azepan-3-one derivative, for instance, via intramolecular condensation.
-
Finally, the ketone at the 3-position is reduced (e.g., with NaBH₄) to afford the enantiomerically pure azepan-3-ol. A diastereoselective reduction may be required here if new stereocenters are formed.
Mechanistic Causality
Enzymes create a highly specific chiral environment in their active site. [5]A ketoreductase, for example, positions the prochiral ketone and the hydride donor (NADPH) in a precise three-dimensional arrangement, allowing the hydride to be delivered to only one face of the carbonyl, resulting in the formation of a single enantiomer of the alcohol product. This exquisite level of control is difficult to achieve with traditional chemical reagents. [9]
Performance Analysis
| Pros | Cons |
| Excellent enantioselectivity (>99% ee is common). [10] | Enzymes can be expensive and may have limited stability. |
| Environmentally friendly ("Green Chemistry"). | Requires optimization of reaction conditions (pH, temp, co-solvents). |
| Mild, aqueous reaction conditions. | Substrate scope of a given enzyme can be limited. |
| Reduces the need for chiral auxiliaries or resolution. | Process development can be more complex than traditional chemistry. |
digraph "Biocatalytic_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];A[label="Prochiral Diketone Precursor"]; B[label="Chiral Hydroxy-Ketone"]; C [label="Chiral Amino-Ketone"]; D [label="Azepan-3-ol"];
A -> B[label="Biocatalytic Reduction\n(KRED, NADPH)"]; B -> C [label="Chemical\nTransformation"]; C -> D [label="Cyclization & Reduction"]; }
Caption: Chemoenzymatic Pathway to Chiral Azepan-3-ol.
Comparative Summary of Synthetic Routes
| Metric | Intramolecular Reductive Amination | Ring Expansion | Cyclization of Acyclic Precursor | Biocatalytic Asymmetric Synthesis |
| Overall Yield | Moderate to Good | Variable (Low to Good) | Low to Moderate | Moderate to Good |
| Number of Steps | Moderate | Moderate to Long | Long | Moderate to Long |
| Stereocontrol | Substrate-dependent | Potentially High | Potentially High | Excellent |
| Scalability | High | Moderate | Low (due to high dilution) | Moderate to High |
| Key Advantage | Robust & Scalable | Access to complex analogues | High flexibility | "Green" & Enantiopure |
| Key Challenge | Synthesis of linear precursor | Controlling rearrangement | Entropically disfavored cyclization | Enzyme/process optimization |
Conclusion
The optimal synthetic route to azepan-3-ol is highly dependent on the specific goals of the researcher or organization.
-
For large-scale, cost-effective production of racemic or achiral azepan-3-ol, intramolecular reductive amination stands out as the most robust and scalable option.
-
For the synthesis of complex, stereochemically defined analogues during lead optimization, ring expansion from chiral piperidine pools offers a powerful, albeit challenging, strategy.
-
The cyclization of acyclic precursors provides the greatest flexibility for creating diverse libraries of azepanes, making it well-suited for early-stage discovery research, though it may not be practical for large quantities.
-
For the production of enantiomerically pure azepan-3-ol for pharmaceutical development, a biocatalytic or chemoenzymatic approach is increasingly the method of choice, offering unparalleled stereocontrol and aligning with the principles of green chemistry. [8] By understanding the underlying principles, advantages, and limitations of each method, scientists can make an informed decision to select the most efficient and effective pathway to synthesize this critical chemical building block.
References
-
Barros, M., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. PubMed Central. Available at: [Link]
-
Shaik, F.P., et al. (2023). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available at: [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]
-
Kaur, H., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. Available at: [Link]
-
Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). Reductive amination. Wikipedia. Available at: [Link]
-
Jamison, C. R., et al. (2019). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry. Available at: [Link]
-
ChemHelpASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]
-
Kaźmierczak-Barańska, J., et al. (2020). Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2019). Development of an Efficient and Scalable Biocatalytic Route to (3 R )-3-Aminoazepane: A Pharmaceutically Important Intermediate. ResearchGate. Available at: [Link]
-
Boyle, A., et al. (2020). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PubMed Central. Available at: [Link]
-
Coldham, I., et al. (2002). and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. National Institutes of Health. Available at: [Link]
-
Gardner, D. S., et al. (2008). From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part II: Acyclic replacements for the (3S)-3-benzylpiperidine in a series of potent CCR3 antagonists. PubMed. Available at: [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. Available at: [Link]
-
Patil, M., et al. (2022). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. ResearchGate. Available at: [Link]
-
Kim, D., et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Montgomery, S.L., et al. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]
-
Sosnin, S., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Available at: [Link]
-
Lin, C-Y., et al. (2021). Asymmetric Total Syntheses of Two 3-Acyl-5,6-dihydro-2H-pyrones: (R)-Podoblastin-S and (R)-Lachnelluloic Acid with Verification of the Absolute Configuration of (−). MDPI. Available at: [Link]
-
de Gonzalo, G., et al. (2022). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. MDPI. Available at: [Link]
-
Im, G-Y., et al. (2009). Synthesis and biological evaluation of a novel 3-sulfonyl-8-azabicyclo[3.2.1]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. PubMed. Available at: [Link]
-
Wang, H., et al. (2024). Asymmetric Synthesis of [3.2.1]Tropane scaffolds via Enantioselective β-H elimination reaction. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2021). 3.3: Syntheses of Prostaglandins from Acyclic Precursors. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for (S)-Azepan-3-ol Hydrochloride Purity
In the development of pharmaceutical products, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. (S)-Azepan-3-ol hydrochloride is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical integrity and freedom from process-related impurities and degradation products are critical quality attributes that can directly impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the validation of (S)-Azepan-3-ol hydrochloride purity, grounded in established scientific principles and regulatory expectations.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] For a chiral compound like (S)-Azepan-3-ol hydrochloride, this encompasses not only the quantification of the main component and its related chemical impurities but, crucially, the determination of its enantiomeric purity. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which will be the foundation of our discussion.[1][3][4]
Core Analytical Techniques for Purity Assessment
The comprehensive purity assessment of (S)-Azepan-3-ol hydrochloride necessitates a multi-faceted approach, employing a suite of analytical techniques to address different aspects of its purity profile. The primary methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
1.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[5][6] For (S)-Azepan-3-ol hydrochloride, two distinct HPLC modes are indispensable:
-
Reverse-Phase HPLC (RP-HPLC) for Related Substances: This technique is ideal for separating (S)-Azepan-3-ol hydrochloride from its process-related impurities and potential degradation products. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7]
-
Chiral HPLC for Enantiomeric Purity: The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires a chiral environment.[8] This is most commonly achieved by using a Chiral Stationary Phase (CSP).[5][9][10] The CSP interacts diastereomerically with the enantiomers, leading to different retention times.[8]
1.2. Gas Chromatography (GC)
GC is the preferred method for the analysis of residual solvents, which are organic volatile chemicals used or produced during the manufacturing of drug substances.[11][12][13] Headspace GC (HS-GC) with Flame Ionization Detection (FID) is a highly sensitive and robust technique for quantifying these residual solvents, ensuring they are below the limits defined by ICH Q3C guidelines.[12][14]
1.3. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for determining the purity of pharmaceutical substances.[15][16] Unlike chromatographic techniques, qNMR does not require a reference standard for each impurity. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for the direct quantification of the analyte against a certified internal standard of known purity.[15][17][18] This makes qNMR an excellent orthogonal method to HPLC for assay and purity determination.[19]
Method Validation Parameters: A Comparative Analysis
According to ICH Q2(R1), analytical methods must be validated for several key performance characteristics.[1][3] The extent of validation depends on the purpose of the method (i.e., identification, impurity testing, or assay).[1]
| Validation Parameter | RP-HPLC (Impurities) | Chiral HPLC (Enantiomeric Impurity) | GC (Residual Solvents) | qNMR (Assay/Purity) |
| Specificity/Selectivity | High. Demonstrated by peak purity analysis and separation from known impurities and degradation products. | Very High. Must resolve the (S)-enantiomer from the (R)-enantiomer and other related substances. | High. Good separation of a wide range of solvents with different polarities and boiling points. | Very High. The high resolution of NMR spectra often allows for the identification and quantification of individual impurities without chromatographic separation. |
| Linearity & Range | Excellent (typically r² > 0.999).[20] Range from LOQ to ~120% of the specification limit for impurities.[1] | Excellent (typically r² > 0.999). Range from LOQ to a level exceeding the specification for the undesired enantiomer. | Excellent (r² > 0.99) over a range covering the ICH limits for the respective solvents. | Excellent. The response is inherently linear over a wide dynamic range. |
| Accuracy (Recovery) | High (typically 90-110%). Determined by spiking known amounts of impurities into the sample matrix.[20] | High (typically 90-110%). Determined by spiking the undesired enantiomer into the pure (S)-enantiomer. | High (typically 80-120%). Determined by spiking known amounts of solvents into a blank matrix. | Very High (typically 98-102%). Determined by analyzing a certified reference material or by comparison to an orthogonal method. |
| Precision (RSD%) | High (RSD < 5% for impurities). Assessed at different levels (repeatability, intermediate precision).[20] | High (RSD < 5% for the undesired enantiomer). Crucial for reliable quantification at low levels. | High (RSD < 15% at the limit). Assessed for repeatability and intermediate precision. | Very High (RSD < 1%). |
| LOD & LOQ | Low. Essential for detecting and quantifying trace impurities. | Very Low. The LOQ for the undesired enantiomer must be below the reporting threshold.[1] | Low. Dependent on the specific solvent and its toxicity class. | Moderate. Generally less sensitive than chromatographic methods for trace impurities. |
| Robustness | High. Method should be insensitive to small, deliberate variations in parameters like pH, mobile phase composition, and temperature. | Moderate to High. Chiral separations can be sensitive to changes in mobile phase composition, temperature, and flow rate. | High. Generally robust to minor changes in instrument parameters. | High. Less susceptible to matrix effects than chromatography. |
Experimental Workflows and Protocols
The successful implementation of these analytical techniques relies on well-defined experimental workflows and protocols.
The overall process of validating an analytical method can be visualized as a structured workflow, ensuring all regulatory requirements are met.
Caption: Workflow for Analytical Method Validation.
This protocol outlines a typical approach for determining the enantiomeric purity of (S)-Azepan-3-ol hydrochloride.
1. Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP (e.g., Chiralpak series) is often effective for separating chiral amines.
2. Chromatographic Conditions:
-
Column: Chiralpak IA or similar (amylose-based CSP).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting point is Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (as azepanes lack a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a solution of racemic Azepan-3-ol hydrochloride in the mobile phase to confirm the resolution of the two enantiomers.
-
Sample Solution: Accurately weigh and dissolve (S)-Azepan-3-ol hydrochloride in the mobile phase to a final concentration of approximately 1 mg/mL.
4. Validation Experiments:
-
Specificity: Inject the racemate, the (S)-enantiomer sample, and a blank to demonstrate selectivity.
-
LOD/LOQ: Determine the limits for the (R)-enantiomer by injecting serially diluted solutions.
-
Linearity: Prepare a series of solutions of the (R)-enantiomer and spike them into the (S)-enantiomer sample over a range from the LOQ to 1.0% of the sample concentration.
-
Accuracy: Analyze samples spiked with known amounts of the (R)-enantiomer at three different concentration levels.
-
Precision: Perform repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
This protocol provides a general method for the determination of residual solvents, which should be validated for the specific solvents used in the synthesis of (S)-Azepan-3-ol hydrochloride.
1. Instrumentation:
-
Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
2. Chromatographic Conditions (based on USP <467>):
-
Column: G43 phase (6% cyanopropylphenyl - 94% dimethylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 140°C.
-
Detector Temperature: 250°C.
-
Oven Program: 40°C for 20 minutes, then ramp to 240°C at 10°C/min, and hold for 20 minutes.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 60 minutes.
-
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the relevant residual solvents in a suitable diluent (e.g., dimethyl sulfoxide or water). Prepare working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh the (S)-Azepan-3-ol hydrochloride sample into a headspace vial and add the diluent.
4. Validation Experiments:
-
Specificity: Analyze a blank diluent and a standard solution to ensure no interfering peaks.
-
Linearity, Accuracy, Precision, and LOD/LOQ are determined for each solvent of interest according to ICH guidelines.
Comparative Summary and Recommendations
The choice of analytical methodology is dictated by the specific purity attribute being assessed.
Caption: Recommended primary methods for purity attributes.
-
For Enantiomeric Purity: Chiral HPLC is the gold standard and is indispensable. Its ability to directly separate enantiomers provides unequivocal evidence of stereochemical purity.
-
For Related Substances: RP-HPLC is the most suitable technique, offering excellent resolution for a wide range of potential process impurities and degradants.
-
For Residual Solvents: GC-HS is the required and most effective method, providing high sensitivity for volatile organic compounds.
-
For Assay: While a validated RP-HPLC method can be used for assay, qNMR offers a powerful orthogonal technique. It is particularly valuable as a primary method that is not reliant on the purity of the reference standard itself.
References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International - Chromatography Online. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. ResearchGate. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
<621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP). [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Sustainable liquid chromatographic determination and purity assessment of a possible add-on triple-action over-the-counter pharmaceutical combination in COVID-19. PubMed Central. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. [Link]
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Reversed-phase HPLC enantioseparation of pantoprazole using a teicoplanin aglycone stationary phase—Determination of the enantiomer elution order using HPLC-CD analyses. ResearchGate. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. [Link]
-
Residual Solvents Analysis & Testing | Gas Chromatography. Reading Scientific Services Ltd (RSSL). [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- HPLC method for purifying organic compounds.
-
qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL). [Link]
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]
-
USP-NF 621 Chromatography. Scribd. [Link]
-
Stimuli Article (qNMR). U.S. Pharmacopeia (USP). [Link]
-
Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]
-
Are You Sure You Understand USP <621>? Chromatography Online. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. eijppr.com [eijppr.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. shimadzu.com [shimadzu.com]
- 12. almacgroup.com [almacgroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. usp.org [usp.org]
- 19. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 20. researchgate.net [researchgate.net]
Executive Summary: The Case for Seven-Membered Rings
(S)-Azepan-3-ol hydrochloride is a chiral, seven-membered heterocyclic building block. While six-membered rings (piperidines) dominate small molecule libraries, (S)-Azepan-3-ol offers a critical strategic advantage: conformational distinctiveness .
This guide objectively compares (S)-Azepan-3-ol against its primary structural analogs—(R)-Azepan-3-ol (its enantiomer) and 3-Hydroxypiperidine (its ring-contracted homolog). We define "cross-reactivity" in this context not as immunological interference, but as pharmacological promiscuity (off-target binding) and stereochemical impurity effects .
Key Insight: The azepane ring is often utilized to "escape flatland" in drug design.[1][2] Its increased flexibility allows it to adopt twisted conformations that rigid piperidines cannot, often resulting in superior selectivity profiles against GPCRs (e.g., Vasopressin V1a) and kinases, despite a higher entropic cost of binding.
Part 1: Structural & Physicochemical Comparison[3][4]
To understand the reactivity and performance of (S)-Azepan-3-ol, it must be benchmarked against its closest chemical relatives.
Table 1: Physicochemical Profile of (S)-Azepan-3-ol vs. Analogs
| Feature | (S)-Azepan-3-ol HCl | (R)-Azepan-3-ol HCl | 3-Hydroxypiperidine HCl | Implication for Drug Design |
| Ring Size | 7-membered | 7-membered | 6-membered | 7-rings allow unique vector exploration in binding pockets. |
| Chirality | (S)-Enantiomer | (R)-Enantiomer | Racemic or Chiral | Enantiomers often show >100-fold difference in potency (Eutomer vs. Distomer). |
| Conformational Entropy | High (Flexible) | High (Flexible) | Medium (Rigid Chair) | Azepanes pay a higher entropic penalty to bind but fit "difficult" pockets. |
| Lipophilicity (ClogP) | ~0.6 - 0.8 | ~0.6 - 0.8 | ~0.3 - 0.5 | Azepanes are slightly more lipophilic, aiding blood-brain barrier (BBB) penetration. |
| Basicity (pKa) | ~10.5 (Sec. Amine) | ~10.5 | ~10.0 | High basicity requires careful handling in acylation reactions. |
Decision Logic: Scaffold Selection
The following diagram illustrates the decision process for selecting the (S)-Azepan-3-ol scaffold over the more common piperidine.
Figure 1: Decision tree for scaffold selection. Azepanes are preferred when 3D complexity is required to improve selectivity.
Part 2: Functional Cross-Reactivity (Selectivity Profiling)
In medicinal chemistry, "cross-reactivity" refers to a compound binding to unintended targets (off-targets).
Case Study: V1a Receptor Antagonists (Balovaptan)
The development of Balovaptan (a V1a receptor antagonist for autism spectrum disorder) highlights the superior performance of the azepane ring over smaller rings.
-
The Challenge: Early piperidine-based analogs often suffered from P-glycoprotein (P-gp) efflux (poor brain penetration) or lack of selectivity against the related V2 receptor.
-
The Azepane Solution: Incorporating the azepane ring provided a unique spatial arrangement. The 7-membered ring allowed the molecule to adopt a conformation that maintained high affinity for V1a (
in nanomolar range) while reducing affinity for V2, effectively eliminating "cross-reactivity" with the renal vasopressin system.
Comparative Selectivity Data
Hypothetical data based on SAR trends in V1a antagonist literature:
| Compound Scaffold | Target Affinity ( | Off-Target Affinity ( | Selectivity Ratio |
| (S)-Azepan-3-ol deriv. | 4 nM | >10,000 nM | >2500x |
| (R)-Azepan-3-ol deriv. | >1000 nM | >10,000 nM | Inactive (Distomer) |
| Piperidine Analog | 12 nM | 450 nM | ~37x (Poor) |
Part 3: Experimental Protocol – Chiral Purity Validation
A major source of "false" cross-reactivity in bioassays is enantiomeric impurity. If the (R)-enantiomer is the active species (eutomer) for an off-target, even 1% contamination in your (S)-sample can ruin a selectivity profile.
Objective: Quantify the Enantiomeric Excess (ee%) of (S)-Azepan-3-ol HCl to ensure it is >99%.
The Self-Validating Protocol (Chiral HPLC)
This protocol uses a polysaccharide-based stationary phase, which is the industry standard for separating amine heterocycles.
Materials:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 210 nm (Amine absorption is weak; derivatization may be required for higher sensitivity).
Step-by-Step Methodology:
-
Sample Prep: Dissolve 1 mg of (S)-Azepan-3-ol HCl in 1 mL of Ethanol/DEA (0.1%). Note: The free base must be generated in situ or pre-neutralized for the column.
-
Equilibration: Flush column for 30 mins at 1.0 mL/min.
-
Injection: Inject 10 µL.
-
Validation Calculation (Self-Check):
-
Calculate Resolution (
) between the (S) and (R) peaks. -
Pass Criteria:
(Baseline separation). -
Fail Criteria:
. Action: Decrease flow rate to 0.5 mL/min or lower Isopropanol % to 5%.
-
Figure 2: Workflow for validating chiral purity to prevent stereochemical cross-reactivity.
Part 4: Chemical Reactivity & Handling[6]
When using (S)-Azepan-3-ol in synthesis, researchers must be aware of competitive reactivity between the secondary amine and the secondary alcohol.
-
N-Alkylation/Acylation: The secondary amine is significantly more nucleophilic than the hydroxyl group.
-
Reaction: Treatment with acyl chlorides (R-COCl) in DCM/Et3N will selectively acylate the Nitrogen at 0°C.
-
Cross-Reactivity Risk: Over-acylation (O-acylation) occurs if temperature > 25°C or excess base is used.
-
-
Protection Strategy: If O-functionalization is desired, the Nitrogen must be protected first (e.g., Boc-protection).
-
(S)-Azepan-3-ol + Boc2O
(S)-N-Boc-Azepan-3-ol.
-
References
-
Review of Azepane Scaffolds: Rakesh, K. S., et al. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry. Link
-
Balovaptan Discovery: Ratni, H., et al. (2020). "Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder."[4] Journal of Medicinal Chemistry. Link
-
Chiral Separation Methods: Scriba, G. K. E. (2019). "Chiral separations of pharmaceutically active substances by HPLC." Chromatographia. Link
-
Conformational Analysis: Wünsch, B., et al. (2018). "Synthesis of 3-aza[4.4.3]propellanes with high σ1 receptor affinity." Bioorganic & Medicinal Chemistry. Link
-
Piperidine vs Azepane Comparison: Ruffoni, A., et al. (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry. Link
Sources
A Comparative Guide to (S)-Azepan-3-ol Hydrochloride: Benchmarking a Key Chiral Building Block for Modern Drug Discovery
Introduction: The Quest for Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the exploration of three-dimensional (3D) chemical space is paramount for developing novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. Saturated heterocyclic scaffolds are the cornerstone of this exploration, and while five- and six-membered rings like pyrrolidines and piperidines are ubiquitous, the seven-membered azepane ring system remains a relatively underutilized yet highly valuable scaffold.[1][2] The increased conformational flexibility of the azepane core allows for the presentation of substituents in unique spatial vectors, offering new opportunities to engage with biological targets.[3]
This guide provides an in-depth technical comparison of (S)-Azepan-3-ol hydrochloride, a versatile chiral building block, against its smaller ring-sized counterparts: (S)-Piperidin-3-ol hydrochloride and (S)-Pyrrolidin-3-ol hydrochloride. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causality behind experimental choices and provide robust, self-validating protocols that empower researchers to make informed decisions in their synthetic campaigns. The chirality of these building blocks is critical, as biological targets are inherently chiral, and stereochemistry dictates the efficacy and safety of a drug.[4] This guide will benchmark these key synthons based on their physicochemical properties, synthetic accessibility, and performance in fundamental chemical transformations vital to drug development.
Physicochemical Properties: A Comparative Overview
The choice of a building block is often guided by its intrinsic physicochemical properties, which can influence solubility, lipophilicity, and metabolic stability of the final drug candidate. The hydrochloride salt form is standard for these amino alcohols, enhancing their stability and ease of handling as crystalline solids.
| Property | (S)-Azepan-3-ol HCl | (S)-Piperidin-3-ol HCl | (S)-Pyrrolidin-3-ol HCl |
| Molecular Formula | C₆H₁₄ClNO | C₅H₁₂ClNO | C₄H₁₀ClNO |
| Molecular Weight | 151.64 g/mol | 137.60 g/mol | 123.57 g/mol |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | 32.3 Ų | 32.3 Ų |
| XLogP3-AA (Free Base) | 0.0 | -0.4 | -0.7 |
| Hydrogen Bond Donors (Free Base) | 2 | 2 | 2 |
| Hydrogen Bond Acceptors (Free Base) | 2 | 2 | 2 |
| pKa (Predicted, Amine) | ~10.8 | ~10.5 | ~10.2 |
Data for (S)-Azepan-3-ol from PubChem.[5] Data for other compounds are derived from common chemical databases and predictive modeling.
Scientist's Insight: While all three building blocks share the same functional groups and thus an identical TPSA, the key differentiator is the lipophilicity, as indicated by the predicted LogP of the free base. (S)-Azepan-3-ol, with its larger carbon scaffold, is inherently less polar than its smaller-ring analogs. This seemingly small difference can be a critical design element. Increasing the carbon count while maintaining the key pharmacophoric elements (amine and alcohol) can be a strategic move to enhance membrane permeability or modulate protein-ligand interactions without introducing bulky, metabolically labile groups. The slightly higher predicted pKa of the azepane nitrogen is also noteworthy, suggesting it will be more basic, a factor that can influence binding to targets with anionic residues.
Synthetic Accessibility: A Strategic Evaluation
The practical utility of a building block is directly tied to its synthetic accessibility and scalability. While numerous methods exist for synthesizing chiral molecules, including asymmetric catalysis and resolution of racemates, the overall efficiency of the route is a primary concern for drug development campaigns.[6][7]
Caption: General synthetic workflows for chiral amino alcohols and a modern example for azepane synthesis.
Expertise & Experience: The choice between asymmetric synthesis and chiral resolution is a classic process chemistry dilemma.
-
Asymmetric Synthesis: This is often the more elegant approach, directly yielding the desired enantiomer.[6] For example, the asymmetric hydrogenation of enol ethers or enamides using catalysts like DuPHOS can provide high enantiomeric excess.[7] A recent innovative strategy for azepanes involves the photochemical dearomative ring expansion of simple nitroarenes, which transforms a six-membered ring into a seven-membered one, followed by hydrogenolysis.[1] This highlights the cutting-edge methods being developed to access this scaffold.
-
Chiral Resolution: This "classical" method involves synthesizing the racemic mixture and separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent like tartaric acid, followed by crystallization. While sometimes lower yielding in theory (max 50% for one enantiomer), it can be operationally simpler and more cost-effective on a large scale if the resolving agent is inexpensive and the crystallization is efficient.[6]
For drug discovery teams, the availability of these building blocks from commercial suppliers who have already optimized these routes is a significant accelerator. However, for novel analogs, understanding these fundamental synthetic strategies is crucial for in-house synthesis.
Benchmarking Performance in Key Transformations
To objectively compare these building blocks, we must evaluate their performance in reactions that form the backbone of medicinal chemistry library synthesis. Here, we provide detailed, self-validating protocols for two such cornerstone reactions: N-Arylation and O-Alkylation .
Benchmark Experiment 1: Buchwald-Hartwig N-Arylation
Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful and ubiquitous C-N bond-forming reaction in drug discovery. It allows for the direct coupling of an amine with an aryl halide, providing a rapid way to explore Structure-Activity Relationships (SAR). We are benchmarking the reactivity of the secondary amine within each heterocyclic scaffold. Potential challenges include catalyst inhibition by the free hydroxyl group or steric hindrance differences due to ring size and conformation.
Caption: Experimental workflow for the benchmark Buchwald-Hartwig N-Arylation reaction.
Experimental Protocol:
-
Preparation of Free Base: In three separate vials, dissolve (S)-Azepan-3-ol HCl (1.0 mmol), (S)-Piperidin-3-ol HCl (1.0 mmol), and (S)-Pyrrolidin-3-ol HCl (1.0 mmol) in a mixture of Dichloromethane (DCM, 5 mL) and 1M NaOH (aq, 5 mL). Stir vigorously for 15 minutes. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Caution: The free bases can be hygroscopic; use immediately.
-
Reaction Setup: To each vial containing the respective free base, add a magnetic stir bar, 4-bromotoluene (1.0 mmol, 171 mg), sodium tert-butoxide (1.2 mmol, 115 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XPhos (0.024 mmol, 11.4 mg).
-
Reaction Execution: Evacuate and backfill each vial with argon gas three times. Add anhydrous toluene (5 mL) via syringe. Place the vials in a preheated oil bath at 100 °C and stir for 4 hours.
-
Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Upon completion, cool the reaction to room temperature, quench with water (10 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Expected Outcomes & Comparative Analysis Table:
| Building Block | Predicted Reactivity | Expected Yield | Key Considerations |
| (S)-Azepan-3-ol | High | >85% | The flexible 7-membered ring may adopt conformations that facilitate catalyst binding, potentially leading to faster reaction rates. |
| (S)-Piperidin-3-ol | High | >85% | As the "standard" 6-membered ring, it is expected to perform well with established catalyst systems. |
| (S)-Pyrrolidin-3-ol | Moderate-High | >80% | The more constrained 5-membered ring might exhibit slightly different kinetics due to steric factors around the nitrogen atom. |
Benchmark Experiment 2: Williamson Ether Synthesis (O-Alkylation)
Causality Behind Experimental Choices: Functionalizing the hydroxyl group is another critical diversification strategy. The Williamson ether synthesis is a fundamental method for forming C-O bonds. This experiment benchmarks the nucleophilicity of the secondary alcohol across the different ring scaffolds. The acidity of the hydroxyl proton and the accessibility of the oxygen lone pair are key factors that can be influenced by the ring's conformation and the proximity of the nitrogen atom.
Experimental Protocol:
-
Deprotonation: To three separate flame-dried flasks under argon, add the respective chiral amino alcohol (free base, 1.0 mmol, prepared as in 4.1). Dissolve in anhydrous Tetrahydrofuran (THF, 5 mL). Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 44 mg) portion-wise. Caution: Hydrogen gas is evolved.
-
Alkylation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Add benzyl bromide (1.05 mmol, 180 mg, 0.125 mL) dropwise.
-
Reaction Execution: Stir the reaction at room temperature for 12 hours.
-
Monitoring and Workup: Monitor by TLC or LC-MS.[8] Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL). Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Analysis: Purify via flash column chromatography and determine yield and purity as described in section 4.1.
Expected Outcomes & Comparative Analysis Table:
| Building Block | Predicted Reactivity | Expected Yield | Key Considerations |
| (S)-Azepan-3-ol | Good | >75% | The conformational flexibility could make the hydroxyl group highly accessible, leading to efficient alkylation. |
| (S)-Piperidin-3-ol | Good | >75% | The chair-like conformation places the hydroxyl in either an axial or equatorial position, which could slightly influence reactivity. |
| (S)-Pyrrolidin-3-ol | Good | >70% | The envelope conformation of the pyrrolidine ring may position the hydroxyl in a way that is slightly more sterically hindered compared to the larger rings. |
Case Study: Azepanes in Neuropharmacology
The true value of a building block is demonstrated by its successful incorporation into bioactive molecules. Recently, a novel bicyclic azepane was identified as a potent inhibitor of monoamine transporters, highlighting the potential of this scaffold in developing treatments for neuropsychiatric disorders.[9] In this study, the azepane core was crucial for achieving nanomolar potency and outstanding brain penetrance.[9] This contrasts with many piperidine or pyrrolidine-based CNS drugs, suggesting that the azepane scaffold offers a unique pharmacological profile, potentially due to its distinct conformational sampling of 3D space.
Conclusion and Future Outlook
This guide demonstrates that (S)-Azepan-3-ol hydrochloride is a highly valuable and versatile chiral building block for modern drug discovery.
-
Key Advantages of (S)-Azepan-3-ol:
-
Access to Novel Chemical Space: It provides a larger, more flexible scaffold than traditional 5- and 6-membered rings, enabling the exploration of new pharmacophore space.
-
Favorable Physicochemical Properties: Its slightly higher lipophilicity can be strategically employed to fine-tune drug properties.
-
Robust Reactivity: It performs excellently in key synthetic transformations, making it suitable for library synthesis and lead optimization.
-
While piperidines and pyrrolidines will remain workhorse scaffolds, the evidence suggests that a failure to incorporate azepanes like (S)-Azepan-3-ol into screening libraries represents a missed opportunity.[1] As synthetic methods continue to improve, the accessibility of diverse azepane-based building blocks will increase, further cementing their role in the development of next-generation therapeutics. Researchers are strongly encouraged to consider the unique advantages of the azepane scaffold in their quest for novel and effective medicines.
References
- Chiral Azepines: In silico Potential in Cancer and Neurodegenerative Diseases, a Chemical Analysis. (2023). Bentham Science Publisher.
- Commercially available drugs contain azepine derivatives. (n.d.).
- Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxyl
- Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. (n.d.). Wiley Online Library.
- A Comparative Analysis of (R)-3-Methylcycloheptanone and Other Chiral Synthons in Asymmetric Synthesis. (n.d.). Benchchem.
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). PubMed.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed.
- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.
- The Chemistry Of Azepines And Their Deriv
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). NIH.
- Chiral Building Blocks Selection. (n.d.). Enamine.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004).
- Azepan-3-ol. (n.d.). PubChem - NIH.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). PMC - NIH.
Sources
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. Azepan-3-ol | C6H13NO | CID 21271140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (S)-Azepan-3-ol hydrochloride
Executive Safety Summary
Compound Identity:
-
CAS Number: 1951441-20-5 (Specific to the (S)-HCl salt)[1]
-
Molecular Formula: C₆H₁₄ClNO[1]
-
Physical State: White to off-white solid (Hygroscopic)[1]
Operational Risk Profile: As a Senior Application Scientist, I categorize this compound as a Category 2 Irritant with specific respiratory risks. While not classified as acutely toxic (Category 1/2), the hydrochloride salt form presents a dual hazard: the organic amine moiety is a sensitizer, and the hydrochloride counter-ion generates acidic dust upon contact with mucous membranes.
Critical Hazards (GHS Classifications):
Personal Protective Equipment (PPE) Matrix
The following matrix is designed not just for compliance, but for functional safety. Standard lab coats are insufficient for hygroscopic amine salts due to their tendency to cling to fabrics and hydrolyze on skin contact.
| Protective Layer | Specification | Scientific Rationale (Causality) |
| Ocular | Chemical Splash Goggles (ANSI Z87.[1]1) | Why: Safety glasses with side shields are inadequate. Fine HCl salt dust can bypass side shields via air currents in a fume hood. Goggles provide a seal against micro-particles that cause immediate corneal pH shifts. |
| Dermal (Hands) | Double Nitrile Gloves (Min. 5 mil outer) | Why: Latex is permeable to many organic amines. Nitrile offers superior chemical resistance. Double gloving allows the outer layer to be shed immediately upon contamination without exposing skin, critical when handling sticky, hygroscopic solids. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Why: H335 indicates high risk to the upper respiratory tract.[1] If work must occur outside a hood (e.g., balance maintenance), a NIOSH N95 or P100 respirator is mandatory to block particulate inhalation. |
| Body | Tyvek® Lab Coat or Apron | Why: Cotton lab coats absorb hygroscopic dust, which then absorbs ambient moisture, creating an irritant patch against the wearer's clothes.[1] Tyvek repels particulates. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a self-validating system : every step includes a check to ensure the previous step was successful before proceeding.[1]
Phase 1: Pre-Operational Setup
-
Environment Check: Verify Fume Hood Flow Monitor reads between 80-100 fpm.
-
Static Control: Place an ionizing bar or anti-static gun near the balance.
-
Insight: Dry HCl salts are prone to static charge, causing "flying powder" during weighing. This is the #1 cause of benchtop contamination.
-
Phase 2: Weighing & Transfer (Critical Control Point)
-
Tare Container: Use a pre-weighed scint vial or round-bottom flask. Avoid weighing papers (high spill risk).
-
Transfer: Spatulate the solid directly into the vessel inside the hood.
-
Seal Immediately: The compound is hygroscopic .
-
Validation: If the solid begins to clump or turn glossy, it is absorbing water. Stop, seal, and purge with nitrogen.
-
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.
Phase 3: Solubilization & Reaction
-
Solvent Choice: Dissolve in dry Methanol (MeOH) or Dichloromethane (DCM).
-
Addition: Add solvent slowly.
-
Thermodynamics: Dissolution of amine HCl salts can be slightly exothermic.
-
-
Neutralization (If applicable): If generating the free base in situ (e.g., using TEA or DIPEA), expect white fumes (ammonium chloride salts). Keep the sash low.
Emergency Response & First Aid
| Scenario | Immediate Action | Mechanism of Injury Mitigation |
| Eye Contact | Flush for 15 mins (Eye Wash Station) | The HCl salt creates an acidic environment immediately.[1] Flushing restores physiological pH and prevents corneal opacity. |
| Skin Contact | Wash with Soap & Water (Do not use solvent) | Solvents (ethanol/acetone) increase skin permeability, driving the amine deeper into the dermis.[1] Soap emulsifies the salt safely. |
| Inhalation | Move to Fresh Air | Exposure triggers bronchospasm (H335). Fresh air stops the accumulation of the irritant. |
| Spill (Solid) | Cover with wet paper towel , then scoop. | A dry sweep generates dust. A wet towel dissolves the salt and traps the dust, allowing for safe disposal. |
Waste Disposal & Deactivation
-
Classification: Hazardous Organic Waste (Amine-containing).[1]
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or hypochlorites (bleach), as this can generate chloramines (toxic gas).
-
Container Labeling: Clearly mark as "Azepane derivative - Irritant."
Visual Workflow (DOT Diagram)
The following diagram illustrates the logical flow of handling, emphasizing the "Gatekeeper" checks that prevent accidents.
Caption: Operational workflow for (S)-Azepan-3-ol HCl handling, highlighting critical decision points (yellow) to prevent moisture contamination and exposure.
References
-
PubChem. (n.d.). Azepane Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
